4-Iodo-3-methoxybenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-iodo-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGQVHZHKSOODO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591649 | |
| Record name | 4-Iodo-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
282087-44-9 | |
| Record name | 4-Iodo-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Regioselectivity in the Iodination of 3-Methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the regioselectivity observed during the electrophilic iodination of 3-methoxybenzoic acid. It explores the underlying electronic principles, predicts the isomeric product distribution, and offers a detailed experimental protocol for conducting the reaction.
Introduction: The Synthetic Importance of Iodinated Benzoic Acids
Iodinated aromatic compounds, particularly derivatives of benzoic acid, are crucial intermediates in modern organic synthesis and drug development.[1][2] The carbon-iodine bond serves as a versatile functional handle for a variety of transformations, most notably in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental to the construction of complex molecular architectures. 3-Methoxybenzoic acid, with its dual functional groups, presents an interesting case for studying the principles of electrophilic aromatic substitution. Understanding and controlling the regioselectivity of its iodination is paramount for efficiently synthesizing targeted isomers for use as building blocks for active pharmaceutical ingredients (APIs) and other high-value chemicals.[3]
Theoretical Principles: Directing Effects in Electrophilic Aromatic Substitution
The regiochemical outcome of the iodination of 3-methoxybenzoic acid is governed by the principles of electrophilic aromatic substitution (EAS), where the positions of attack by the incoming electrophile (e.g., I⁺) are dictated by the electronic properties of the substituents already present on the aromatic ring.[4][5][6]
The Methoxy Group (-OCH₃): An Activating Ortho-, Para-Director
The methoxy group is a powerful activating group.[7] It donates electron density to the benzene ring through a strong resonance effect (+M effect), which outweighs its electron-withdrawing inductive effect (-I effect). This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself.[7][8] The resonance delocalization specifically increases the electron density at the positions ortho and para to the methoxy group, thereby directing incoming electrophiles to these sites.[5][7][8]
The Carboxylic Acid Group (-COOH): A Deactivating Meta-Director
Conversely, the carboxylic acid group is a moderately deactivating group.[4][7] It withdraws electron density from the aromatic ring through both inductive (-I) and resonance (-M) effects. This withdrawal of electron density reduces the ring's nucleophilicity, making it less reactive towards electrophiles.[4][5] The deactivation is most pronounced at the ortho and para positions, leaving the meta positions as the least deactivated and therefore the most favorable sites for electrophilic attack.[4]
Competing Effects in 3-Methoxybenzoic Acid
In the 3-methoxybenzoic acid molecule, the powerful activating effect of the methoxy group dominates the deactivating effect of the carboxylic acid group. The reaction will be directed primarily to the positions activated by the -OCH₃ group, which are C2, C4, and C6. The -COOH group directs to positions C2 and C6 (meta to its own position).
-
Position 2: Ortho to both -OCH₃ and -COOH. This position is electronically activated but may be subject to significant steric hindrance from the adjacent carboxylic acid group.
-
Position 4: Para to -OCH₃ and meta to -COOH. This position is strongly activated and sterically accessible.
-
Position 5: Meta to -OCH₃ and ortho to -COOH. This position is strongly deactivated by the -COOH group and receives no activation from the -OCH₃ group, making substitution highly unlikely.
-
Position 6: Ortho to -OCH₃ and meta to -COOH. This position is strongly activated and represents a likely site for substitution.
Therefore, electrophilic iodination is expected to occur predominantly at the C4 and C6 positions, with the C2 position being a minor product due to steric hindrance.
Caption: Predicted regioselectivity of iodination on 3-methoxybenzoic acid.
Expected Products and Regioselectivity
Based on the theoretical analysis, the iodination of 3-methoxybenzoic acid will yield a mixture of isomers. The distribution is dictated by the synergy and competition between the directing groups.
Table 1: Potential Isomeric Products of Iodination
| Product Name | Structure | Predicted Yield | Rationale |
| 4-Iodo-3-methoxybenzoic acid | Iodo group para to -OCH₃ | Major | Strong electronic activation from the methoxy group; sterically accessible. |
| 6-Iodo-3-methoxybenzoic acid | Iodo group ortho to -OCH₃ | Major | Strong electronic activation from the methoxy group. |
| 2-Iodo-3-methoxybenzoic acid | Iodo group ortho to -OCH₃ and -COOH | Minor | Electronically activated but sterically hindered by the adjacent -COOH group. |
| 5-Iodo-3-methoxybenzoic acid | Iodo group meta to -OCH₃ | Trace / Not Formed | Position is electronically deactivated by both inductive and resonance effects. |
Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)
This protocol describes a mild and effective method for the regioselective iodination of electron-rich aromatic compounds, adapted for 3-methoxybenzoic acid.[2] The use of N-Iodosuccinimide (NIS) with a catalytic amount of a strong acid like trifluoroacetic acid (TFA) generates a highly reactive electrophilic iodine species in situ.[2]
Table 2: Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 3-Methoxybenzoic acid | 152.15 | 1.52 g | 1.0 (10 mmol) |
| N-Iodosuccinimide (NIS) | 224.98 | 2.36 g | 1.05 (10.5 mmol) |
| Trifluoroacetic acid (TFA) | 114.02 | 77 µL | 0.1 (1 mmol) |
| Acetonitrile (CH₃CN) | - | 50 mL | - |
| Saturated Na₂S₂O₃ (aq) | - | 30 mL | - |
| Ethyl Acetate | - | 100 mL | - |
| Brine | - | 30 mL | - |
| Anhydrous MgSO₄ | - | As needed | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxybenzoic acid (1.52 g, 10 mmol).
-
Dissolution: Add acetonitrile (50 mL) and stir at room temperature until the starting material is fully dissolved.
-
Reagent Addition: Add N-Iodosuccinimide (2.36 g, 10.5 mmol) to the solution in one portion.
-
Catalyst Addition: Carefully add trifluoroacetic acid (77 µL, 1 mmol) to the stirring mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing 30 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any unreacted iodine/NIS.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid, a mixture of iodo-isomers, can be purified by column chromatography on silica gel or by recrystallization to isolate the major products.
Conclusion
The regioselectivity of the iodination of 3-methoxybenzoic acid is a clear example of the directing effects in electrophilic aromatic substitution. The reaction is overwhelmingly controlled by the activating ortho-, para- directing methoxy group, leading to the formation of 4-iodo- and 6-iodo-3-methoxybenzoic acid as the major products. The carboxylic acid group primarily influences the reaction by deactivating the ring and introducing steric hindrance at the C2 position. By employing mild and selective iodinating systems, such as NIS and catalytic TFA, the synthesis of these valuable iodinated building blocks can be achieved with predictable and favorable regiochemical control.
References
- 1. researchgate.net [researchgate.net]
- 2. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
- 3. srinichem.com [srinichem.com]
- 4. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 5. Directing Effects | ChemTalk [chemistrytalk.org]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
In-Depth Technical Guide: 4-Iodo-3-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Iodo-3-methoxybenzoic acid (CAS Number: 282087-44-9), a key building block in synthetic organic chemistry. This document details its chemical and physical properties, synthesis protocols, applications in research and development, and essential safety information.
Core Properties and Identification
This compound is a substituted aromatic carboxylic acid. The presence of an iodine atom and methoxy and carboxylic acid functional groups makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 282087-44-9 | [1] |
| Molecular Formula | C₈H₇IO₃ | [1] |
| Molecular Weight | 278.04 g/mol | [1] |
| Melting Point | 219–220 °C | [2] |
| Appearance | Colorless solid | [2] |
Table 2: Spectroscopic Data
| Spectrum Type | Data | Source(s) |
| Infrared (IR) | ν (cm⁻¹) = 2967 (OH), 2840, 2654, 2533, 1689, 1572, 1463, 1421, 1296, 1250, 1188, 1121, 1041, 1016, 933, 879, 828, 761, 601 | [2] |
| ¹H NMR (CDCl₃) | δ (ppm) = 7.91 (d, J = 8.0 Hz, 1 H, Ar-H), 7.44 (d, J = 1.8 Hz, 1 H, Ar-H), 7.21 (dd, J = 8.0, 1.8 Hz, 1 H, Ar-H), 3.96 (s, 3 H, OCH₃) | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process starting from 3-hydroxybenzoic acid. The following protocols are based on established literature.[2]
Protocol 1: Synthesis of 4-Iodo-3-hydroxybenzoic acid
-
Dissolution: Dissolve 3-hydroxybenzoic acid (20.8 g, 150 mmol) in 200 mL of 2 M sodium hydroxide (NaOH).
-
Iodination: Prepare a solution of iodine (35.1 g, 138 mmol) and potassium iodide (KI) (27.5 g, 165 mmol) in 150 mL of water. Add this solution dropwise to the 3-hydroxybenzoic acid solution.
-
Stirring: Continue stirring the mixture for 20 minutes.
-
Acidification: Add 180 mL of concentrated hydrochloric acid (HCl).
-
Isolation: Filter the resulting precipitate, recrystallize it from an ethanol-water mixture (1:5), and dry it in vacuo over P₄O₁₀. This yields 4-iodo-3-hydroxybenzoic acid as a colorless solid.[2]
Protocol 2: Synthesis of this compound methyl ester
-
Reaction Setup: In a flask, combine 4-iodo-3-hydroxybenzoic acid (10.0 g, 37.9 mmol), dimethyl sulfate (21.8 g, 189 mmol), and potassium carbonate (K₂CO₃) (15.7 g, 114 mmol) in 100 mL of acetone.
-
Reflux: Heat the mixture to reflux for 12 hours.
-
Workup: Add 200 mL of water and stir the mixture for 12 hours at room temperature.
-
Extraction: Extract the mixture twice with 100 mL portions of ethyl acetate.
-
Purification: Dry the combined organic layers with magnesium sulfate (MgSO₄) and concentrate. Filter the residue through a silica gel pad using chloroform as the eluent to obtain the product.[2]
Protocol 3: Saponification to this compound
-
Hydrolysis: Dissolve this compound methyl ester (4.60 g, 15.8 mmol) in 100 mL of 2 M NaOH and stir for 24 hours at room temperature.[2] An alternative method uses lithium hydroxide (LiOH·H₂O) in a methanol/water mixture.[3]
-
Acidification: Acidify the alkaline solution with concentrated HCl.
-
Isolation: Filter the precipitate, wash with water, and dry in vacuo over P₄O₁₀ to yield the final product, this compound.[2]
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of biologically active molecules and complex organic structures.
-
IRAK Degraders: This compound is used in the synthesis of Interleukin-1 Receptor-Associated Kinase (IRAK) degraders, which are being investigated for their therapeutic potential.[3]
-
Kinase Inhibitors: It serves as a precursor for the synthesis of aminotriazolopyridines, a class of compounds investigated as kinase inhibitors, which play a role in signaling pathways related to inflammation and cancer.[4]
-
Total Synthesis: The compound has been utilized as a key building block in the total synthesis of modified macrocycles of the isoplagiochin type, which are of interest due to their unique molecular architecture.[5][6]
Safety and Handling
It is crucial to handle this compound in accordance with good industrial hygiene and safety practices.
Table 3: Hazard Identification
| Hazard Statement | Description | Source(s) |
| H315 | Causes skin irritation | [1] |
| H319 | Causes serious eye irritation | [1] |
| H335 | May cause respiratory irritation | [1] |
Recommended Handling Precautions:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry place away from incompatible materials.
In case of exposure, seek immediate medical attention and consult the Safety Data Sheet (SDS) for detailed first-aid measures.[1]
References
- 1. file.bldpharm.com [file.bldpharm.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. WO2020113233A1 - Irak degraders and uses thereof - Google Patents [patents.google.com]
- 4. WO2010027500A1 - Aminotriazolopyridines and their use as kinase inhibitors - Google Patents [patents.google.com]
- 5. Ring strain and total syntheses of modified macrocycles of the isoplagiochin type - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
Spectroscopic Profile of 4-Iodo-3-methoxybenzoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the available spectroscopic data for 4-Iodo-3-methoxybenzoic acid, a substituted aromatic carboxylic acid of interest in synthetic chemistry and drug discovery. Despite a comprehensive search of scientific literature and chemical databases, complete, experimentally verified spectroscopic data including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry for this specific compound remains elusive.
This guide presents the available predicted data and information on closely related compounds to assist researchers in the potential identification and characterization of this compound.
Predicted Spectroscopic Data
Mass Spectrometry
Predicted mass spectrometry data can aid in the initial identification of the compound. The predicted collision cross section (CCS) values for different adducts of this compound provide a theoretical basis for comparison with experimental results from ion mobility-mass spectrometry.
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct Ion | Predicted CCS (Ų) |
| [M+H]⁺ | 143.6 |
| [M+Na]⁺ | 145.3 |
| [M-H]⁻ | 139.6 |
| [M+NH₄]⁺ | 158.6 |
| [M+K]⁺ | 149.7 |
| [M+H-H₂O]⁺ | 134.7 |
| [M+HCOO]⁻ | 161.4 |
| [M+CH₃COO]⁻ | 185.6 |
| [M+Na-2H]⁻ | 136.4 |
| [M]⁺ | 142.4 |
| [M]⁻ | 142.4 |
Data Source: Predicted values from computational models.
Experimental Data for Analogous Compounds
For comparative purposes, the experimental spectroscopic data of structurally similar compounds, such as 3-methoxybenzoic acid and 4-methoxybenzoic acid, can provide a reference for the expected chemical shifts and vibrational frequencies. The presence of the iodine atom in this compound will, however, induce notable differences in the spectra due to its electron-withdrawing nature and large atomic mass.
Experimental Protocols
While specific experimental protocols for the acquisition of spectroscopic data for this compound are not available, standard methodologies for organic compounds would be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the purified compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: The spectrum would be acquired on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Spectroscopy: The spectrum would be recorded on the same instrument, typically with proton decoupling to simplify the spectrum. A larger number of scans would be required due to the lower natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: The solid sample would be prepared as a KBr pellet by grinding a small amount of the compound with potassium bromide and pressing the mixture into a thin disk. Alternatively, the spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
Mass Spectrometry
-
Sample Introduction: The sample would be introduced into the mass spectrometer, likely via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI) would be used to generate ions.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions would be determined by a mass analyzer (e.g., quadrupole, time-of-flight).
Logical Workflow for Characterization
The characterization of a newly synthesized batch of this compound would follow a logical progression of spectroscopic analyses to confirm its identity and purity.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Recommendations for Researchers
Given the absence of readily available experimental data, researchers working with this compound are encouraged to:
-
Perform comprehensive spectroscopic analysis on any synthesized material to establish a reference dataset.
-
Publish the obtained data in open-access formats to contribute to the collective scientific knowledge.
-
Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) for unambiguous assignment of proton and carbon signals.
This guide will be updated as experimental spectroscopic data for this compound becomes publicly available.
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Iodo-3-methoxybenzoic acid
This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-Iodo-3-methoxybenzoic acid, tailored for researchers, scientists, and professionals in drug development. The document outlines the predicted spectral data, a detailed experimental protocol for acquiring such a spectrum, and a visualization of the molecular structure and its proton relationships.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is predicted based on the analysis of its molecular structure, considering the electronic effects of its substituents—iodine, methoxy, and carboxylic acid groups—on the aromatic ring. The predicted data is summarized in the table below.
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~7.6 - 7.8 | d | ~1.5 - 2.5 (⁴J) | 1H |
| H-5 | ~7.9 - 8.1 | d | ~8.0 - 9.0 (³J) | 1H |
| H-6 | ~7.4 - 7.6 | dd | ~8.0 - 9.0 (³J), ~1.5 - 2.5 (⁴J) | 1H |
| OCH₃ | ~3.9 - 4.1 | s | - | 3H |
| COOH | ~10 - 13 | br s | - | 1H |
Note: The chemical shifts are predictions and may vary based on the solvent and concentration used during experimental data acquisition.
Molecular Structure and Proton Assignments
The chemical structure of this compound with the assigned proton labels is presented below. The diagram also illustrates the key spin-spin coupling interactions between the aromatic protons.
Caption: Molecular structure of this compound with proton labeling and coupling.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a generalized, detailed methodology for the acquisition of a high-quality ¹H NMR spectrum for a sample such as this compound.
1. Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for benzoic acid derivatives include deuterochloroform (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄ (CD₃OD). The choice of solvent can affect the chemical shift of the acidic proton of the carboxylic acid.
-
Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm. Note that some deuterated solvents are available with TMS already added.
-
Filtration: To ensure a homogeneous magnetic field, the solution should be free of any particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
2. NMR Instrument Setup and Calibration
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Matching: Insert the sample into the spectrometer and perform tuning and matching of the probe to the specific sample and solvent. This maximizes the signal-to-noise ratio.
-
Locking: The instrument's field frequency is locked onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.[1]
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming. This is crucial for obtaining sharp, well-resolved NMR signals. Automated shimming routines are available on modern spectrometers.
3. Data Acquisition Parameters
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for a ¹H NMR spectrum.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals, typically from 0 to 15 ppm for a compound like this.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 1-5 seconds between pulses ensures that all protons have fully relaxed, allowing for accurate integration.
-
Number of Scans: The number of scans will depend on the sample concentration. For a sample of 5-10 mg, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.
4. Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.
-
Phasing: The spectrum is phased to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline across the spectrum.
-
Referencing: The chemical shift scale is referenced to the TMS signal at 0 ppm.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
-
Peak Picking: The chemical shift of each peak is accurately determined.
Logical Workflow for Spectral Analysis
The process of analyzing the ¹H NMR spectrum of this compound follows a logical progression from the molecular structure to the final spectral interpretation.
Caption: Workflow for the analysis of the ¹H NMR spectrum.
References
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-Iodo-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-iodo-3-methoxybenzoic acid. Due to the limited availability of experimental spectra for this specific compound, this guide leverages high-quality predicted data, supported by experimental data from structurally related compounds, to provide a reliable analysis. This document serves as a valuable resource for the structural elucidation and characterization of this and similar substituted benzoic acid derivatives.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1. These predictions were generated using established computational algorithms that account for the electronic environment of each carbon atom. The assignments are based on the analysis of substituent effects on the benzene ring.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | 169.5 |
| C3 | 156.0 |
| C6 | 134.0 |
| C1 | 132.5 |
| C5 | 125.0 |
| C2 | 115.0 |
| C4 | 95.0 |
| O-CH₃ | 56.5 |
Disclaimer: These are predicted values and may differ slightly from experimental results.
Analysis of Substituent Effects
The chemical shifts of the aromatic carbons in this compound are influenced by the interplay of the electronic effects of the three substituents: the carboxylic acid (-COOH), the methoxy group (-OCH₃), and the iodine atom (-I).
-
Carboxylic Acid Group (-COOH): This group is electron-withdrawing and de-shields the carbon to which it is attached (C1).
-
Methoxy Group (-OCH₃): The methoxy group is an electron-donating group through resonance, which increases the electron density at the ortho and para positions, causing shielding. However, its inductive effect is electron-withdrawing. In this case, it is expected to strongly shield the ortho (C2 and C4) and para (C6) carbons.
-
Iodine Atom (-I): Iodine exhibits a heavy atom effect, which can lead to significant shielding of the directly attached carbon (C4). It is also an inductively electron-withdrawing and weakly deactivating group.
The predicted chemical shifts reflect these combined effects, leading to a unique spectral fingerprint for the molecule.
Experimental Protocols
The following provides a detailed methodology for acquiring a standard proton-decoupled ¹³C NMR spectrum of a compound such as this compound.
1. Sample Preparation:
-
Weighing: Accurately weigh approximately 20-50 mg of the solid sample.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices for benzoic acid derivatives include deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).
2. NMR Spectrometer Setup:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.
3. Acquisition Parameters for a Standard ¹³C NMR Experiment:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Spectral Width: Set a spectral width that encompasses the expected range of ¹³C chemical shifts (typically 0-220 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is a common starting point. For quantitative analysis, a longer delay (at least 5 times the longest T₁ of the carbons) is necessary.
-
Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 1024 to 4096 scans are often adequate to achieve a good signal-to-noise ratio.
4. Data Processing:
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) and then perform a Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and perform a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.
Mandatory Visualization
The following diagram illustrates the logical relationship between the substituents on the benzene ring of this compound and their influence on the electron density and, consequently, the ¹³C NMR chemical shifts of the aromatic carbons.
An In-depth Technical Guide on the Solubility of 4-Iodo-3-methoxybenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Iodo-3-methoxybenzoic acid in organic solvents. Understanding the solubility of this compound is crucial for its application in various scientific and pharmaceutical contexts, including synthesis, purification, formulation, and biological screening. This document consolidates available qualitative solubility information, presents standardized experimental protocols for solubility determination, and includes a visual representation of a general experimental workflow.
Introduction to this compound
This compound is a halogenated aromatic carboxylic acid. Its molecular structure, featuring a carboxylic acid group, a methoxy group, and an iodine atom on the benzene ring, dictates its physicochemical properties, including its solubility. The presence of the polar carboxylic acid and methoxy groups allows for hydrogen bonding and dipole-dipole interactions, while the iodine atom and the benzene ring contribute to its lipophilicity. The interplay of these structural features results in a compound that is expected to exhibit limited solubility in water and greater solubility in organic solvents.
Quantitative and Qualitative Solubility Data
For comparison, consider the related compound 2-Iodo-4-methoxybenzoic acid , which is described as being slightly soluble in water but having higher solubility in organic solvents[1]. Another analogue, 3,5-Diiodo-4-methoxybenzoic acid , is expected to have moderate solubility in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO)[2]. The non-iodinated parent compound, 4-methoxybenzoic acid , is freely soluble in alcohol, chloroform, diethyl ether, and ethyl acetate, while being sparingly soluble in water[3][4][5][6].
Based on these comparisons, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., alcohols), and lower solubility in non-polar solvents.
Table 1: Anticipated Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Expected Solubility | Rationale |
| Alcohols | Methanol, Ethanol | High | The hydroxyl group of the alcohol can act as both a hydrogen bond donor and acceptor, interacting favorably with the carboxylic acid and methoxy groups of the solute. |
| Ketones | Acetone | High | The carbonyl group of the ketone can act as a hydrogen bond acceptor for the carboxylic acid group. |
| Esters | Ethyl Acetate | Moderate to High | The ester group provides polarity and can accept hydrogen bonds. |
| Ethers | Diethyl Ether | Moderate | The ether oxygen can act as a hydrogen bond acceptor. |
| Halogenated | Dichloromethane | Moderate | The moderate polarity of the solvent can solvate the solute. |
| Aromatic | Toluene | Low to Moderate | While the benzene ring of the solute can interact with the aromatic solvent, the overall polarity mismatch may limit solubility. |
| Non-polar | Hexane | Low | The significant difference in polarity between the solute and the non-polar solvent will likely result in poor solubility. |
Experimental Protocols for Solubility Determination
A reliable and commonly used method for determining the equilibrium solubility of a compound is the isothermal shake-flask method . This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup (drying oven).
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume or mass of the selected solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to sediment.
-
-
Sample Collection and Filtration:
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
HPLC Method (Recommended):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.
-
Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution, which represents the solubility.
-
-
Gravimetric Method:
-
Accurately weigh a clean, dry vial.
-
Transfer a known volume or mass of the filtered saturated solution to the pre-weighed vial.
-
Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound until a constant weight of the dried solute is achieved.
-
Calculate the mass of the dissolved solute and the mass of the solvent to determine the solubility (e.g., in g/100 g of solvent).
-
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.
Caption: General workflow for solubility determination.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with increasing temperature. This relationship can be quantified using the van't Hoff equation.
-
Solvent Polarity: As a polar molecule, this compound is expected to be more soluble in polar solvents that can engage in hydrogen bonding and dipole-dipole interactions. The principle of "like dissolves like" is a useful guide.
-
pH (for aqueous systems): In protic solvents capable of exhibiting pH, the solubility will be pH-dependent. In basic conditions, the carboxylic acid will deprotonate to form a carboxylate salt, which is generally more soluble in polar solvents.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively published, a strong qualitative understanding can be derived from its molecular structure and comparison with analogous compounds. It is anticipated to be soluble in polar organic solvents like alcohols and ketones. For precise quantitative data, the isothermal shake-flask method followed by a reliable analytical technique such as HPLC is the recommended experimental approach. The information and protocols provided in this guide are intended to assist researchers in effectively utilizing this compound in their experimental designs and drug development processes.
References
The Elusive Crystal Structure of 4-Iodo-3-methoxybenzoic Acid: A Technical Guide for Researchers
Absence of definitive crystallographic data for 4-Iodo-3-methoxybenzoic acid necessitates a predictive and comparative approach to understanding its solid-state properties. This technical guide provides a comprehensive overview of its synthesis, characterization, and a theoretical examination of its crystal structure, drawing on data from closely related compounds to inform researchers and professionals in drug development.
While a discrete crystal structure for this compound is not currently available in the public domain, an analysis of its constituent parts and structurally analogous molecules can provide valuable insights into its likely solid-state behavior, including potential hydrogen bonding patterns and crystal packing.[1] This guide synthesizes available information to serve as a foundational resource for scientists investigating this compound.
Predicted Crystallographic Properties and Comparative Analysis
Given the absence of direct experimental data, the crystallographic properties of this compound can be inferred by examining the crystal structures of 3-methoxybenzoic acid and 4-iodobenzoic acid. Benzoic acids commonly form centrosymmetric dimers in the solid state via hydrogen bonding between their carboxylic acid groups.[2][3] It is highly probable that this compound would also exhibit this characteristic dimeric motif.
The presence of a methoxy group, as seen in 3-methoxybenzoic acid, and an iodine atom, as in 4-iodobenzoic acid, will influence the overall crystal packing through steric effects and intermolecular interactions, such as halogen bonding.
For comparative purposes, the crystallographic data for 3-methoxybenzoic acid and 4-iodobenzoic acid are presented below.
| Parameter | 3-Methoxybenzoic Acid (Polymorph I) | 4-Iodobenzoic Acid |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 3.8018 | 16.99 |
| b (Å) | 15.6027 | 10.95 |
| c (Å) | 11.9755 | 3.98 |
| α (°) | 90 | 90 |
| β (°) | 90.889 | 98.7 |
| γ (°) | 90 | 90 |
| Z | 4 | 4 |
| Reference | [3] | [2] |
Experimental Protocols
Synthesis of this compound
Proposed Synthetic Pathway:
General Experimental Protocol:
-
Diazotization: 3-Methoxy-4-aminobenzoic acid is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Iodination: A solution of potassium iodide is added to the diazonium salt solution. The reaction mixture is then allowed to warm to room temperature, leading to the evolution of nitrogen gas and the formation of this compound.
-
Workup and Purification: The resulting precipitate is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product.
Crystal Growth and X-ray Diffraction
To obtain a definitive crystal structure, single crystals of this compound would need to be grown.
General Protocol for Crystallization:
-
Solvent Selection: The purified this compound is dissolved in a minimal amount of a suitable hot solvent or solvent mixture.
-
Slow Cooling: The saturated solution is allowed to cool slowly to room temperature. Slow evaporation of the solvent may also be employed to promote the growth of high-quality single crystals.
-
Crystal harvesting: Once suitable crystals have formed, they are carefully isolated from the mother liquor.
X-ray Diffraction Workflow:
The determination of a crystal structure from a single crystal is a well-established process.[4][5][6][7]
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated.
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined using methods such as Patterson or direct methods.
-
Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate crystal structure.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
Conclusion
While the definitive crystal structure of this compound remains to be experimentally determined, this technical guide provides a robust framework for researchers. By understanding its synthesis and leveraging comparative structural analysis of related compounds, scientists can make informed predictions about its solid-state properties. The outlined experimental protocols offer a clear path forward for the future determination and characterization of this compound, which may hold potential for applications in drug development and materials science.
References
- 1. This compound | C8H7IO3 | CID 17934227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sciencevivid.com [sciencevivid.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
4-Iodo-3-methoxybenzoic Acid: A Versatile Synthetic Building Block for Advanced Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Iodo-3-methoxybenzoic acid is a versatile synthetic building block increasingly utilized in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-donating methoxy group and a reactive iodine atom on a benzoic acid scaffold, allows for its participation in a wide array of cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, spectroscopic data, and its application in key synthetic transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. Detailed experimental protocols and illustrative quantitative data are presented to facilitate its use in the synthesis of complex organic molecules, with a particular focus on the construction of bioactive compounds.
Physicochemical and Spectroscopic Properties
This compound is a solid at room temperature with the molecular formula C₈H₇IO₃ and a molecular weight of 278.04 g/mol .[1] Its structural characteristics make it an ideal substrate for various palladium-catalyzed cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₇IO₃ | [1] |
| Molecular Weight | 278.04 g/mol | [1] |
| CAS Number | 282087-44-9 | [1] |
| Appearance | Solid | |
| Melting Point | 239-243 °C |
Table 2: Spectroscopic Data for this compound and its Methyl Ester
| Data Type | This compound | Methyl 3-iodo-4-methoxybenzoate |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 8.45 (d, J = 2.1 Hz, 1H), 8.01 (dd, J = 8.6, 2.1 Hz, 1H), 6.82 (d, J = 8.6 Hz, 1H), 3.93 (s, 3H) | 8.45 (d, J = 2.1 Hz, 1H), 8.01 (dd, J = 8.6, 2.1 Hz, 1H), 6.82 (d, J = 8.6 Hz, 1H), 3.93 (s, 3H), 3.88 (s, 3H) |
| ¹³C NMR (CDCl₃, 100.6 MHz), δ (ppm) | 165.7, 161.7, 141.1, 131.8, 124.4, 110.1, 85.4, 56.7 | 165.7, 161.7, 141.1, 131.8, 124.4, 110.1, 85.4, 56.7, 52.3 |
| IR (KBr, cm⁻¹) | ~3000 (O-H), ~1680 (C=O), ~1250 (C-O) | Not available |
| Mass Spec (m/z) | [M-H]⁻: 276.9 | [M]⁺: 292.15 |
Applications in Cross-Coupling Reactions
The presence of the iodo group makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound readily participates in these reactions with a variety of aryl and heteroaryl boronic acids.
Table 3: Illustrative Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 92 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 10 | 95 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 16 | 85 |
| 4 | 2-Thiopheneboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene | 100 | 18 | 88 |
Note: The data in this table is illustrative and based on typical yields for similar reactions.
A flame-dried Schlenk tube is charged with this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol). The tube is evacuated and backfilled with argon three times. A degassed 4:1:1 mixture of toluene/ethanol/water (10 mL) is added, and the reaction mixture is heated to 100 °C with vigorous stirring. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is instrumental in the synthesis of arylalkynes, which are important precursors in medicinal chemistry and materials science.[3]
Table 4: Illustrative Sonogashira Coupling of this compound with Various Terminal Alkynes
| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 8 | 90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | DIPA | Toluene | 70 | 10 | 88 |
| 3 | Propargyl alcohol | Pd(OAc)₂/PPh₃ | CuI | Et₃N | DMF | 80 | 12 | 82 |
| 4 | 1-Heptyne | PdCl₂(MeCN)₂ | CuI | Piperidine | Acetonitrile | 80 | 14 | 85 |
Note: The data in this table is illustrative and based on typical yields for similar reactions.
To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF, 10 mL) are added Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), and a base such as triethylamine (2.0 mmol). The reaction mixture is degassed with argon and then stirred at the desired temperature. The reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] This reaction is highly versatile and allows for the coupling of a wide range of amines with aryl halides.[4]
Table 5: Illustrative Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Pd Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 110 | 16 | 89 |
| 2 | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 | 20 | 85 |
| 3 | n-Butylamine | Pd₂(dba)₃ | BrettPhos | K₃PO₄ | Toluene | 100 | 18 | 82 |
| 4 | Indole | Pd(OAc)₂ | DavePhos | K₂CO₃ | DMF | 120 | 24 | 78 |
Note: The data in this table is illustrative and based on typical yields for similar reactions.
A Schlenk tube is charged with this compound (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., Xantphos, 0.08 mmol), and a base (e.g., NaOtBu, 1.4 mmol). The tube is evacuated and backfilled with argon. Anhydrous, degassed toluene (5 mL) is added, and the mixture is heated to 110 °C. The reaction is monitored by LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The product is purified by column chromatography.
Application in the Synthesis of Bioactive Molecules: A Case Study of Combretastatin A-4 Analogs
Combretastatin A-4 is a natural product that exhibits potent anticancer activity by inhibiting tubulin polymerization.[5] Its core structure features a trimethoxyphenyl ring connected to another aromatic ring via a cis-alkene bridge. This compound can serve as a key building block for the synthesis of combretastatin A-4 analogs, where the 3-methoxy-4-substituted phenyl moiety can mimic the trimethoxyphenyl ring.
The general synthetic strategy involves a Sonogashira coupling of this compound with a suitable terminal alkyne, followed by partial reduction of the resulting triple bond to a cis-double bond.
References
- 1. This compound | C8H7IO3 | CID 17934227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 1. Sildenafil analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
The Versatile Scaffold: Unlocking the Potential of 4-Iodo-3-methoxybenzoic Acid in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic use of versatile chemical building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, 4-Iodo-3-methoxybenzoic acid has emerged as a scaffold of significant interest, offering a unique combination of functionalities that make it a valuable precursor for a range of bioactive molecules. Its substituted phenyl ring, featuring a methoxy group, a carboxylic acid, and a strategically placed iodine atom, provides a rich platform for chemical elaboration and the introduction of diverse pharmacophoric elements. This technical guide explores the potential applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of targeted therapies, particularly kinase inhibitors, and its potential in the development of advanced imaging agents.
Core Applications in Drug Discovery
This compound serves as a foundational element in the construction of complex molecular architectures. Its utility stems from the reactivity of its functional groups, which allow for a variety of chemical transformations.
-
Building Block for Heterocyclic Compounds: The core structure of this compound is an ideal starting point for the synthesis of various heterocyclic compounds, which are prevalent in many approved drugs.[1]
-
Precursor for Targeted Therapies: The methoxybenzoic acid moiety is a common feature in a wide array of therapeutic compounds, including analgesics and anti-inflammatory agents.[2][3] The presence of the iodo group on the 4-position of this compound significantly expands its utility, providing a reactive handle for palladium-catalyzed cross-coupling reactions. This enables the facile introduction of aryl, heteroaryl, and alkyl groups, a common strategy in the synthesis of kinase inhibitors and other targeted therapies.
-
Scaffold for Imaging Agents: The iodine atom can be replaced with a radioisotope of iodine (e.g., ¹²³I or ¹²⁵I), making this compound a promising precursor for the development of radiolabeled molecules for use as imaging agents in Single Photon Emission Computed Tomography (SPECT).
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors represent a major class of targeted cancer therapies. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival and is frequently dysregulated in human cancers.[4][5] Consequently, the development of inhibitors of this pathway is a major focus of oncology research.[6][7]
While no commercial drugs are yet synthesized directly from this compound, its structural motifs are present in potent kinase inhibitors. For instance, the dual PI3K/mTOR inhibitor GSK2126458 features a substituted quinoline core, which is often synthesized using palladium-catalyzed cross-coupling reactions on halogenated precursors.[8][9][10] The synthesis of the kinase inhibitor bosutinib, for example, starts from the structurally similar 3-methoxy-4-hydroxybenzoic acid.[11] This highlights the potential of this compound as a key starting material for novel kinase inhibitors.
The general workflow for synthesizing such inhibitors often involves a Sonogashira or Suzuki coupling reaction to introduce a key structural element onto the benzoic acid core.
Caption: General workflow for the synthesis of kinase inhibitors from this compound.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.
References
- 1. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. US7427496B2 - Anti-cancer compounds - Google Patents [patents.google.com]
- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
Biological Activity of 4-Iodo-3-methoxybenzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and potential biological activities of derivatives of 4-Iodo-3-methoxybenzoic acid. While specific research on this class of compounds is emerging, this document synthesizes available data from structurally related benzoic acid derivatives to highlight potential therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities. Detailed experimental methodologies and relevant signaling pathways are presented to facilitate further research and drug development in this area.
Introduction
Benzoic acid and its derivatives have long been recognized for their diverse pharmacological properties. The introduction of various substituents to the benzoic acid scaffold allows for the fine-tuning of their biological activity. The this compound core represents a promising starting point for the development of novel therapeutic agents. The presence of a halogen atom (iodine) and a methoxy group can significantly influence the lipophilicity, electronic properties, and binding interactions of the molecule with biological targets. This guide explores the potential of these derivatives in key therapeutic areas.
Anticancer Activity
While specific data on the anticancer activity of this compound derivatives is limited in the reviewed literature, studies on analogous substituted benzoic acid derivatives have shown significant potential. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have demonstrated potent inhibitory activities against various cancer cell lines.[1]
Quantitative Data
The following table summarizes the in vitro cytotoxic evaluation of representative 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.[1] It is important to note that these compounds are structurally distinct from this compound derivatives, but this data illustrates the potential for anticancer activity within the broader class of substituted benzoic acids.
| Compound | Target Cell Line | IC50 (µM) |
| 2 | MCF-7 | 18.7 |
| 14 | MCF-7 | 15.6 |
| Doxorubicin (Ref.) | MCF-7 | 19.7 |
| 2 | HCT-116 | Not Reported |
| 14 | HCT-116 | Not Reported |
| Doxorubicin (Ref.) | HCT-116 | 22.6 |
Potential Signaling Pathways
Derivatives of closely related methoxybenzoic acids have been shown to target key cell survival signaling pathways. For example, 4-hydroxy-3-methoxybenzoic acid methyl ester, a curcumin analogue, has been demonstrated to inhibit the proliferation of prostate cancer cells by targeting the Akt/NFκB signaling pathway. This pathway is crucial for cell survival and is often dysregulated in cancer.
Below is a diagram illustrating the potential mechanism of action through the inhibition of the Akt/NFκB pathway.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Iodo-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This methodology is of particular importance in drug discovery and development for the synthesis of biaryl scaffolds, which are prevalent in a wide range of biologically active molecules. This application note provides a detailed protocol for the Suzuki coupling of 4-iodo-3-methoxybenzoic acid with various arylboronic acids or their derivatives. The resulting substituted biphenyl-4-carboxylic acids are valuable intermediates for the synthesis of compounds targeting various signaling pathways implicated in diseases such as cancer.
The presence of a free carboxylic acid on one of the coupling partners can present challenges, including potential catalyst inhibition and solubility issues. To address this, the following protocol provides two approaches: a direct coupling method and a more robust protection-coupling-deprotection sequence.
Data Presentation: Optimized Reaction Conditions
The following table summarizes a range of reaction conditions for the Suzuki coupling of aryl iodides with structures analogous to this compound. These conditions, adapted from established literature on similar substrates, can serve as a starting point for optimization.
| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 12 | High |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (3) | Toluene/H₂O (4:1) | 90 | 16 | High |
| 3 | 3-Methoxyphenylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 8 | Very High |
| 4 | 2-Fluorophenylboronic acid | Pd₂(dba)₃ (2) + XPhos (4) | K₃PO₄ (3) | THF | 80 | 18 | Moderate-High |
| 5 | Naphthalene-1-boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (3) | DMF/H₂O (5:1) | 120 | 10 | High |
| 6 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (3) | Acetonitrile/H₂O (4:1) | 85 | 14 | Moderate-High |
Experimental Protocols
This section details two reliable protocols for the Suzuki coupling of this compound.
Protocol 1: Direct Coupling of this compound
This method is suitable for robust substrates and offers a more streamlined process.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
-
Potassium Carbonate (K₂CO₃) (3 equivalents)
-
1,4-Dioxane
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired biphenyl-3-methoxy-4-carboxylic acid.
Protocol 2: Protection-Coupling-Deprotection Sequence
This approach is recommended for more sensitive substrates or to avoid potential complications with the free carboxylic acid.
Step 1: Esterification (Protection)
-
Dissolve this compound in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield methyl 4-iodo-3-methoxybenzoate.
Step 2: Suzuki Coupling
-
Follow the procedure outlined in Protocol 1 (steps 1-6) , using methyl 4-iodo-3-methoxybenzoate as the starting material and an appropriate base (e.g., K₂CO₃, 2 eq).
-
After the reaction is complete and cooled, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude methyl ester of the biphenyl product can be purified at this stage or used directly in the next step.
Step 3: Saponification (Deprotection)
-
Dissolve the crude methyl ester from the previous step in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Stir the mixture at room temperature or gently heat until the ester is fully hydrolyzed (monitor by TLC).
-
Remove the THF under reduced pressure and dilute the aqueous residue with water.
-
Acidify with 1 M HCl to a pH of ~2-3.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the final product as described in Protocol 1 (step 10) .
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of biphenyl-3-methoxy-4-carboxylic acids using the protection-coupling-deprotection strategy.
Caption: Workflow for the synthesis of biphenyl carboxylic acids.
Application in Drug Discovery: Targeting the Hedgehog Signaling Pathway
Biphenyl derivatives synthesized via Suzuki coupling are being investigated as inhibitors of key signaling pathways in cancer.[1] One such pathway is the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers. Small molecule inhibitors can target the Smoothened (SMO) receptor, a central component of this pathway.
Caption: Inhibition of the Hedgehog pathway by SMO antagonists.
References
Application Notes and Protocols for the Heck Reaction of 4-Iodo-3-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Heck reaction conditions for the olefination of 4-Iodo-3-methoxybenzoic acid. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide variety of substituted cinnamic acid derivatives, which are valuable intermediates in pharmaceutical and materials science research.
Introduction to the Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed chemical reaction that involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base to form a substituted alkene.[1][2][3] This reaction is of great synthetic utility due to its tolerance of a wide range of functional groups and its ability to form carbon-carbon bonds with high stereoselectivity, typically affording the trans isomer.[4][5]
The catalytic cycle of the Heck reaction generally involves four key steps: oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene into the palladium-aryl bond, β-hydride elimination to form the product and a palladium-hydride species, and reductive elimination to regenerate the Pd(0) catalyst with the help of a base.[1][3]
Reaction Scheme
The general scheme for the Heck reaction of this compound with a generic alkene is depicted below:
Where R1 and R2 can be a variety of substituents, such as hydrogen, alkyl, aryl, or electron-withdrawing groups.
Tabulated Reaction Conditions and Yields
The following tables summarize typical conditions and reported yields for the Heck reaction of various aryl iodides with different alkenes, which can serve as a starting point for the optimization of the reaction with this compound.
Table 1: Heck Reaction of Aryl Iodides with Acrylates
| Entry | Aryl Iodide | Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Methyl acrylate | Pd(OAc)₂ (2) | K₂CO₃ (2) | DMF | 80 | 12 | >95 |
| 2 | 4-Iodoanisole | n-Butyl acrylate | [SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] (1.4) | K₂CO₃ (2) | DMF | 100 | 20 | ~76 (conversion)[6] |
| 3 | Iodobenzene | Butyl acrylate | SBA-16 supported Pd-complex (cat.) | Et₃N (1.5) | DMF | 130 | 2 | High Yield[4] |
| 4 | 4-Iodotoluene | Ethyl acrylate | Pd-complex 6 (2) | K₂CO₃ (2) | DMF | 60 | 12 | 92[7] |
Table 2: Heck Reaction of Aryl Iodides with Styrenes
| Entry | Aryl Iodide | Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (0.5) | K₂CO₃ (3.5) | DMA | 130-140 | 40 | 56-94[1] |
| 2 | 4-Iodoacetophenone | Styrene | Pd-complex 6 (2) | K₂CO₃ (2) | DMF | 60 | 12 | 94[7] |
| 3 | Iodobenzene | Styrene | SBA-16 supported Pd-complex (cat.) | Et₃N (1.5) | DMF | 130 | 2 | High Yield[4] |
| 4 | 2-Iodo-p-carborane | Styrene | Herrmann's catalyst (cat.) | Ag₃PO₄ | DMF | - | - | High Yield[8] |
Experimental Protocol: General Procedure
This protocol provides a general method for the Heck reaction of this compound with an alkene, such as n-butyl acrylate.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.5 - 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 - 3.5 equiv)
-
N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA)
-
Schlenk tube or round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube or round-bottom flask, add this compound (1.0 equiv), palladium(II) acetate (0.5 - 2 mol%), and potassium carbonate (2.0 - 3.5 equiv).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent (DMF or DMA) to the flask.
-
Add the alkene (e.g., n-butyl acrylate, 1.5 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization or column chromatography on silica gel.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the Heck reaction protocol.
References
- 1. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-catalyzed Heck reactions of styrene derivatives and 2-iodo-p-carborane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Iodo-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-Iodo-3-methoxybenzoic acid. This versatile building block is crucial in medicinal chemistry and materials science, and its functionalization through various cross-coupling reactions allows for the synthesis of a diverse range of complex molecules, including biphenyl carboxylic acids and other substituted aromatic compounds.[1][2]
The reactivity of aryl iodides is generally higher than that of the corresponding bromides or chlorides in palladium-catalyzed reactions, making this compound an excellent substrate for these transformations.[3] The electron-donating methoxy group and the electron-withdrawing carboxylic acid group influence the electronic properties of the aromatic ring, affecting reaction kinetics and outcomes.
Overview of Key Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds.[4] The most common methods applicable to this compound include:
-
Suzuki-Miyaura Coupling: Forms C-C bonds by reacting the aryl iodide with an organoboron reagent (boronic acid or ester).[5] This is one of the most widely used methods for creating biaryl structures.[6]
-
Buchwald-Hartwig Amination: Forms C-N bonds by coupling the aryl iodide with a primary or secondary amine.[7][8] This reaction is fundamental for synthesizing aryl amines, which are prevalent in pharmaceuticals.[9]
-
Sonogashira Coupling: Creates C-C bonds between the aryl iodide and a terminal alkyne, utilizing both palladium and copper co-catalysts.[10][11] This method is essential for synthesizing aryl alkynes.
-
Heck Reaction: Forms a C-C bond by coupling the aryl iodide with an alkene to create a substituted alkene, typically with high trans selectivity.[12][13]
Data Presentation: Reaction Conditions
The selection of catalyst, ligand, base, and solvent is critical for optimizing reaction yield and minimizing side products. The following tables summarize typical starting conditions for various cross-coupling reactions involving this compound and analogous aryl iodides.
Table 1: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Arylboronic Acid | Pd(PPh₃)₄ (2-5) | PPh₃ (as part of catalyst) | K₂CO₃ or Na₂CO₃ (2.0) | Toluene/H₂O or Dioxane/H₂O | 80-110 | Good to Excellent |
| Arylboronic Acid | Pd(OAc)₂ (1-5) | SPhos or XPhos (1-5) | K₃PO₄ or Cs₂CO₃ (2.0) | Dioxane or Toluene | 80-110 | Good to Excellent |
| Sterically Hindered Arylboronic Ester | Pd(PPh₃)₄ (6) | PPh₃ (as part of catalyst) | Sodium Phenoxide | Anhydrous Benzene | Reflux | Good |
Data adapted from general protocols for aryl halides and specific examples with similar substrates.[3][14][15]
Table 2: Buchwald-Hartwig Amination Conditions
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Primary/Secondary Amine | Pd₂(dba)₃ (1-2) | BINAP or Xantphos (2-4) | NaOtBu or K₃PO₄ (1.4) | Toluene or Dioxane | 80-110 | Good to Excellent |
| Primary/Secondary Amine | Pd(OAc)₂ (1-2) | Josiphos or RuPhos (2-4) | LHMDS or Cs₂CO₃ (1.5) | Toluene or Dioxane | 80-110 | Good to Excellent |
Data adapted from general protocols for aryl halide amination.[3][7][14]
Table 3: Sonogashira & Heck Coupling Conditions
| Reaction | Coupling Partner | Palladium Source (mol%) | Ligand/Additive (mol%) | Base (equiv) | Solvent | Temp (°C) |
|---|---|---|---|---|---|---|
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ (1-5) | PPh₃, CuI (co-catalyst) | Et₃N or DIPA (2.0) | THF or DMF | RT - 70 |
| Heck | Alkene (e.g., Acrylate) | Pd(OAc)₂ (1-5) | P(o-tol)₃ or PPh₃ | Et₃N or NaOAc (1.5) | DMF or Acetonitrile | 100-120 |
Data adapted from general protocols for Sonogashira and Heck reactions.[10][12][14][16]
Experimental Protocols
The following are representative protocols that can be adapted for specific substrates. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
-
Materials:
-
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Catalyst Addition: Add the palladium catalyst to the vessel.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[15] Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[17]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid product.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired biphenyl-4-carboxylic acid derivative.[17]
-
Protocol 2: Buchwald-Hartwig Amination of this compound
-
Materials:
-
Procedure:
-
Reaction Setup: In a glovebox, charge a reaction tube with the palladium precatalyst, ligand, and base. Add the this compound and a stir bar.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine.
-
Reaction: Seal the tube and remove it from the glovebox. Heat the mixture in an oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Dilute with ethyl acetate and water.
-
Extraction and Purification: Separate the layers. Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
-
Visualized Workflows and Mechanisms
Experimental Workflow Diagram
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[5][15]
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig_reaction [chemeurope.com]
- 9. youtube.com [youtube.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 17. benchchem.com [benchchem.com]
Application Note: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling of 4-Iodo-3-methoxybenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biaryl scaffolds are crucial structural motifs in numerous active pharmaceutical ingredients (APIs), natural products, and advanced materials.[1][2][3] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these compounds, offering high efficiency and broad functional group tolerance.[1][2][4] This application note provides a detailed protocol for the synthesis of biaryl compounds using 4-Iodo-3-methoxybenzoic acid as a key building block. The presence of the carboxylic acid and methoxy groups makes this starting material particularly valuable for creating complex molecules with potential therapeutic applications.
The reaction proceeds via a palladium-catalyzed coupling of this compound with various arylboronic acids. The general catalytic cycle involves three main steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2][4][5][6]
Experimental Overview
This protocol outlines the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. The procedure includes reagent preparation, reaction setup, monitoring, workup, and purification.
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium carbonate (K₂CO₃)
-
Solvents: Toluene, Ethanol, and Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Inert atmosphere (Nitrogen or Argon)
-
Reagents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Detailed Experimental Protocol
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).[5]
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).[5]
-
-
Inerting the System:
-
Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.[5]
-
-
Solvent Addition:
-
Prepare a degassed solvent mixture, for example, a 4:1:1 mixture of toluene:ethanol:water.[5]
-
Add the degassed solvent mixture (10 mL) to the reaction flask under the inert atmosphere.
-
-
Reaction Execution:
-
Workup Procedure:
-
Once the reaction is complete, allow the mixture to cool to room temperature.[5]
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[5]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[5]
-
Data Presentation
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of aryl iodides with arylboronic acids, which can be adapted for this compound.
| Entry | Aryl Iodide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodobenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | DMF/H₂O | 100 | 12 | 95 |
| 2 | Methyl 3-iodo-4-methoxybenzoate | Mesitylboronic ester | Pd(PPh₃)₄ (6) | NaOPh | Benzene | Reflux | 96 | Good |
| 3 | 4-Iodoanisole | 4-Formylphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 16 | 92 |
| 4 | 1-Iodo-4-nitrobenzene | Phenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane | 90 | 8 | 98 |
Note: The conditions and yields are based on similar reported reactions and may require optimization for the specific coupling of this compound.
Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle.
// Nodes for the cycle pd0 [label="Pd(0)L₂", fontcolor="#202124"]; pd_complex1 [label="Ar¹-Pd(II)(X)L₂", fontcolor="#202124"]; pd_complex2 [label="Ar¹-Pd(II)(Ar²)L₂", fontcolor="#202124"];
// Nodes for reactants and products ar1x [label="Ar¹-X\n(this compound)", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; ar2b [label="Ar²-B(OR)₂\n(Arylboronic acid)", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Ar¹-Ar²\n(Biaryl Product)", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; base [label="Base", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges for the cycle pd0 -> pd_complex1 [label=" Oxidative\n Addition "]; pd_complex1 -> pd_complex2 [label=" Transmetalation "]; pd_complex2 -> pd0 [label=" Reductive\n Elimination "];
// Edges for reactants and products ar1x -> pd_complex1; ar2b -> pd_complex1; base -> pd_complex1; pd_complex2 -> product; } caption: "Catalytic cycle of the Suzuki-Miyaura reaction."
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds from this compound. The protocol provided offers a robust starting point for researchers, and the reaction conditions can be further optimized to achieve high yields for a variety of arylboronic acids. The versatility of this reaction makes it an invaluable tool in the synthesis of complex molecules for drug discovery and materials science.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Preparation of 4-Iodo-3-methoxybenzoic Acid Esters: A Detailed Guide for Researchers
Introduction
4-Iodo-3-methoxybenzoic acid and its ester derivatives are valuable intermediates in the fields of organic synthesis and medicinal chemistry. Their utility stems from the presence of multiple functional groups—the carboxylic acid or ester, the methoxy group, and the iodine atom—which allow for a variety of chemical transformations. These compounds serve as crucial building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The strategic placement of the iodine atom, for instance, makes these molecules amenable to various cross-coupling reactions, such as the Suzuki and Sonogashira couplings, enabling the formation of carbon-carbon bonds and the construction of diverse molecular architectures. This document provides detailed application notes and experimental protocols for the preparation of methyl and ethyl esters of this compound, targeting researchers, scientists, and professionals in drug development.
Application Notes
The esterification of this compound is a fundamental transformation that not only protects the carboxylic acid group but also modulates the physicochemical properties of the molecule, such as lipophilicity and solubility, which are critical for drug design and development. The choice of the ester group (e.g., methyl or ethyl) can influence the pharmacokinetic and pharmacodynamic profile of a potential drug candidate.
Several methods can be employed for the synthesis of these esters, with the most common being the Fischer-Speier esterification. This method involves the reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄). The reaction is driven to completion by using the alcohol as the solvent and, in some cases, by removing the water formed during the reaction.
Alternative methods offer advantages in terms of milder reaction conditions or higher yields. For instance, the use of thionyl chloride (SOCl₂) to first convert the carboxylic acid to an acyl chloride, followed by reaction with an alcohol, is a highly effective method. Another efficient approach involves the use of orthoesters, such as trimethyl orthoacetate, which can drive the esterification to high yields under relatively mild conditions.
The selection of a particular synthetic route will depend on factors such as the scale of the reaction, the availability of reagents, and the sensitivity of the starting material to the reaction conditions. For large-scale synthesis, the cost and safety of the reagents are also important considerations.
Data Presentation
The following table summarizes quantitative data for different methods of preparing methyl and ethyl 4-iodo-3-methoxybenzoate, allowing for a clear comparison of the reaction conditions and yields.
| Ester Product | Alcohol | Reagent/Catalyst | Reaction Time (hours) | Temperature (°C) | Typical Yield (%) |
| Methyl 4-iodo-3-methoxybenzoate | Methanol | Conc. H₂SO₄ | 8 | Reflux (~65°C) | ~85% |
| Methyl 4-iodo-3-methoxybenzoate | Methanol | Trimethyl orthoacetate | 15 | Reflux (~110°C) | ~99% |
| Ethyl 4-iodo-3-methoxybenzoate | Ethanol | Conc. H₂SO₄ | 6-8 | Reflux (~78°C) | 85-95% (expected) |
| Ethyl 4-iodo-3-methoxybenzoate | Ethanol | Thionyl Chloride (SOCl₂) | 3 | Reflux (~78°C) | >90% (expected) |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-iodo-3-methoxybenzoate via Fischer Esterification
This protocol describes a standard Fischer esterification procedure using concentrated sulfuric acid as the catalyst.
Materials:
-
This compound
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (which also serves as the solvent).
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C) using a heating mantle.
-
Maintain the reflux for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis of Ethyl 4-iodo-3-methoxybenzoate using Thionyl Chloride
This protocol involves the formation of an acyl chloride intermediate, which is then reacted with ethanol. This method is often faster and can provide higher yields than Fischer esterification.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous ethanol
-
Anhydrous dichloromethane (DCM) or toluene
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, suspend this compound (1.0 eq) in an anhydrous solvent such as DCM or toluene.
-
Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
Allow the mixture to cool to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acyl chloride in a minimal amount of anhydrous DCM.
-
In a separate flask, prepare a solution of anhydrous ethanol (2.0-3.0 eq) in anhydrous DCM.
-
Slowly add the acyl chloride solution to the ethanol solution at 0°C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the ethyl ester.
-
Purify the product as needed.
Safety Precautions
Working with the reagents mentioned in these protocols requires strict adherence to safety guidelines.
-
This compound: May cause skin, eye, and respiratory irritation.[1][2] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and can cause severe burns.[3][4] It reacts violently with water, generating significant heat.[4] Always add acid to water, never the other way around.[4] Wear appropriate PPE, including acid-resistant gloves, safety goggles, and a face shield.[3]
-
Thionyl Chloride (SOCl₂): Toxic if inhaled and causes severe skin burns and eye damage.[5][6][7][8] It reacts violently with water, releasing toxic gases (HCl and SO₂).[5][8] All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Trimethyl Orthoacetate: Highly flammable liquid and vapor.[9] May cause eye and skin irritation.[10][11] Handle in a well-ventilated area, away from ignition sources.[12][10]
Visualizations
The following diagrams illustrate the general experimental workflow for the preparation of this compound esters.
References
- 1. 3-Iodo-4-methoxybenzoic acid - Safety Data Sheet [chemicalbook.com]
- 2. This compound | C8H7IO3 | CID 17934227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehs.com [ehs.com]
- 4. icheme.org [icheme.org]
- 5. westliberty.edu [westliberty.edu]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. echemi.com [echemi.com]
- 8. bionium.miami.edu [bionium.miami.edu]
- 9. Trimethyl orthoacetate | C5H12O3 | CID 15050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Trimethyl orthoacetate(1445-45-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
Application Notes and Protocols for the Amidation of 4-Iodo-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amidation of 4-Iodo-3-methoxybenzoic acid is a pivotal chemical transformation in the synthesis of a diverse array of biologically active molecules. The resulting 4-iodo-3-methoxybenzamide scaffold is a key structural motif in medicinal chemistry, serving as a versatile intermediate for the development of novel therapeutic agents. The presence of the iodo group provides a handle for further functionalization via cross-coupling reactions, while the methoxy and amide functionalities can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. Amide derivatives of benzoic acids are explored for a wide range of therapeutic targets, including kinase inhibitors for oncology and ligands for G-protein coupled receptors. These application notes provide detailed protocols for the amidation of this compound, a summary of representative quantitative data, and visualizations of the experimental workflow.
Data Presentation
The following table summarizes representative data for the amidation of benzoic acid analogs with various amines, showcasing typical yields and reaction conditions. While specific data for a wide range of amines with this compound is not extensively published in a single source, the presented data from structurally similar compounds provides a strong basis for expected outcomes.
Table 1: Representative Amidation Reactions of Benzoic Acid Analogs
| Starting Carboxylic Acid | Amine | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 3,5-Dibromo-4-methoxybenzoic acid | 3,5-Dimethoxyaniline | EDC, HOBt, DIPEA | DMF | 12 | 85 | [1] |
| 4-Bromo-2-aminobenzoic acid | 3,5-Dimethoxyaniline | EDCI, HOBt | DMF | 12 | 78 | [1] |
| Benzoic Acid | Aniline | EDC, HOBt, DIEA | DMF | Overnight | 85 | [1] |
| 3-Hydroxy-4-methoxybenzoic acid | (3-isopropylisoxazol-5-yl)methanamine | HATU, DIEA | DMF | Not Specified | Not Specified | [2] |
Experimental Protocols
Two common and effective protocols for the amidation of this compound are detailed below. The choice of method may depend on the specific amine, available reagents, and desired scale of the reaction.
Protocol 1: EDC/HOBt Mediated Amidation
This protocol utilizes the widely used and cost-effective carbodiimide coupling agent 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) to facilitate the amide bond formation and suppress side reactions.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).[1]
-
Cool the reaction mixture to 0 °C in an ice bath.[1]
-
Add EDC (1.2 eq) portion-wise to the stirred solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: HATU Mediated Amidation
This protocol employs the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is particularly effective for challenging couplings and often results in shorter reaction times and higher yields.
Materials:
-
This compound
-
Desired primary or secondary amine (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Hünig's base (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottomed flask, dissolve this compound (1.0 eq), the desired amine (1.0 eq), and DIPEA (3.0 eq) in anhydrous DMF at room temperature.[2]
-
Add HATU (1.1 eq) to the solution.[2]
-
Stir the reaction mixture at room temperature for 2-4 hours, or until completion as monitored by TLC.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the pure amide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
The following diagrams illustrate the general workflow for the amidation of this compound and the logical relationship in a drug discovery context.
Caption: General workflow for the amidation of this compound.
Caption: Logical workflow in drug discovery starting from this compound.
References
Application Notes and Protocols for the Derivatization of 4-Iodo-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the carboxylic acid group of 4-Iodo-3-methoxybenzoic acid, a key intermediate in organic synthesis and drug discovery. The protocols cover two primary derivatization pathways: esterification and amidation, furnishing versatile scaffolds for further chemical modification and biological evaluation.
Introduction
This compound is a substituted aromatic carboxylic acid that serves as a valuable building block in the synthesis of complex organic molecules. The presence of the iodo group allows for further functionalization through various cross-coupling reactions, while the methoxy and carboxylic acid moieties provide sites for modification to modulate the physicochemical and pharmacological properties of the resulting compounds. Derivatization of the carboxylic acid group into esters and amides is a fundamental strategy in medicinal chemistry to enhance biological activity, improve pharmacokinetic profiles, and develop novel therapeutic agents.
Data Presentation: A Comparative Overview of Derivatization Reactions
The following tables summarize typical quantitative data for the esterification and amidation of this compound and structurally related benzoic acids. These values are representative and may be optimized for specific substrates and laboratory conditions.
Table 1: Esterification of Substituted Benzoic Acids
| Ester Product | Starting Acid | Alcohol | Catalyst/Reagent | Solvent | Reaction Time (hours) | Temperature (°C) | Typical Yield (%) |
| Methyl 3-iodo-4-methoxybenzoate | 3-Iodo-4-methoxybenzoic acid | Methanol | Not specified | Not specified | Not specified | Not specified | Not specified |
| Ethyl 4-Iodo-3-methoxybenzoate | This compound | Ethanol | Conc. H₂SO₄ | Ethanol | 6 - 8 | Reflux (~78) | 80 - 90 (Estimated) |
| Methyl 3,5-dibromo-4-methoxybenzoate | 3,5-Dibromo-4-methoxybenzoic acid | Methanol | Conc. H₂SO₄ | Methanol | 4 - 6 | Reflux (~65) | 85 - 95[1] |
| Ethyl 3-hydroxybenzoate | 3-Hydroxybenzoic acid | Ethanol | Conc. H₂SO₄ | Ethanol | Not specified | Reflux | Not specified |
Table 2: Amidation of Substituted Benzoic Acids
| Amide Product | Starting Acid | Amine | Coupling Reagent/Additive | Solvent | Reaction Time (hours) | Temperature (°C) | Typical Yield (%) |
| N-Benzyl-4-iodo-3-methoxybenzamide | This compound | Benzylamine | EDC, HOBt | DMF | 12 - 24 | Room Temp | 85 - 95 (Estimated) |
| N-Phenylbenzamide | Benzoic acid | Aniline | TiCl₄ | Pyridine | 2 | 85 | 98[2] |
| N-Benzylbenzamide | Benzoic acid | Benzylamine | Triphenylphosphine, N-chlorophthalimide | Toluene | 12 | Room Temp | 83[3] |
| Amide of 4-formylbenzoic acid | 4-Formylbenzoic acid | 6-Bromonaphthalene | EDC, DMAP, HOBt, DIPEA | Not specified | Not specified | Not specified | 80[4] |
Experimental Protocols
Protocol 1: Fischer Esterification for the Synthesis of Ethyl 4-Iodo-3-methoxybenzoate
This protocol describes a classic acid-catalyzed esterification method.
Materials and Equipment:
-
This compound
-
Anhydrous Ethanol (200 proof)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a large excess of anhydrous ethanol (which acts as both reactant and solvent).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 78°C). Maintain reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-iodo-3-methoxybenzoate.
-
Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel.
Protocol 2: Amide Coupling for the Synthesis of N-Benzyl-4-iodo-3-methoxybenzamide using EDC/HOBt
This protocol utilizes a common peptide coupling reagent for the formation of the amide bond under mild conditions.
Materials and Equipment:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reagent Preparation: To a stirred solution of this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF, add EDC (1.1 equivalents). Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add benzylamine (1.0 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to afford the desired N-benzyl-4-iodo-3-methoxybenzamide.
Visualizations
Caption: Fischer Esterification Workflow.
Caption: EDC/HOBt Amide Coupling Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing 4-Iodo-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 4-iodo-3-methoxybenzoic acid as a versatile building block in solid-phase synthesis (SPS). The protocols detailed herein are primarily focused on the immobilization of the benzoic acid derivative onto a solid support, followed by on-resin modification via Suzuki-Miyaura cross-coupling, and subsequent cleavage to yield a functionalized product. This methodology is particularly valuable for the generation of combinatorial libraries of small molecules and modified peptides in drug discovery and development.
Introduction
This compound is a valuable scaffold in medicinal chemistry and organic synthesis. The presence of an iodo group allows for facile carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The methoxy and carboxylic acid functionalities provide additional points for modification and influence the electronic properties of the aromatic ring.
Solid-phase synthesis offers significant advantages over traditional solution-phase chemistry, including simplified purification through washing and filtration, the ability to use excess reagents to drive reactions to completion, and amenability to automation.[1] By immobilizing this compound on a solid support, a foundational scaffold is created for the divergent synthesis of a multitude of derivatives.
Experimental Protocols
This section outlines the detailed procedures for the key steps in the solid-phase synthesis workflow using this compound.
Immobilization of this compound on Merrifield Resin
The first step involves the covalent attachment of this compound to a suitable solid support. Merrifield resin (chloromethylated polystyrene) is a common choice for the immobilization of carboxylic acids via esterification.[2] The cesium salt method is a reliable technique for this purpose.[3]
Materials:
-
This compound
-
Merrifield resin (1% DVB, 1.0-2.0 mmol Cl/g)
-
Cesium carbonate (Cs₂CO₃)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Protocol:
-
Preparation of the Cesium Salt:
-
Dissolve this compound (2.0 eq. relative to resin loading) in a minimal amount of methanol.
-
Add water (approximately 10% of the methanol volume).
-
Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.
-
Evaporate the solvent to dryness under reduced pressure.
-
Co-evaporate the residue with DMF twice to ensure the salt is anhydrous.
-
-
Resin Swelling and Loading:
-
Place the Merrifield resin in a solid-phase synthesis vessel.
-
Swell the resin in DMF for at least 1 hour.
-
Drain the DMF and wash the resin three times with fresh DMF.
-
Dissolve the dried cesium 4-iodo-3-methoxybenzoate in a minimal amount of DMF.
-
Add the solution to the swollen resin.
-
Agitate the mixture at 50°C for 24-48 hours.
-
-
Washing and Drying:
-
After the reaction, drain the solvent.
-
Wash the resin sequentially with DMF (3x), DMF/water (1:1, v/v) (3x), DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under high vacuum to a constant weight.
-
-
Determination of Loading (Optional but Recommended):
-
The loading of the resin can be determined by cleaving a small, weighed amount of the resin and quantifying the released this compound by UV-Vis spectroscopy or HPLC.
-
On-Resin Suzuki-Miyaura Cross-Coupling
With the scaffold immobilized, the iodine moiety can be functionalized using a Suzuki-Miyaura cross-coupling reaction. This protocol describes a general procedure that can be adapted for various boronic acids.
Materials:
-
4-Iodo-3-methoxybenzoyl-functionalized resin
-
Aryl- or heteroaryl-boronic acid (5.0 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq.)
-
Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) (5.0 eq.)
-
Solvent system (e.g., DMF, or a mixture of Toluene/Ethanol/Water)
-
Inert gas (Argon or Nitrogen)
Protocol:
-
Resin Swelling:
-
Swell the functionalized resin in the chosen reaction solvent for at least 1 hour in a solid-phase synthesis vessel.
-
-
Reaction Setup:
-
In a separate flask, dissolve the boronic acid, the base (K₃PO₄ or Na₂CO₃), and the palladium catalyst in the reaction solvent.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the degassed solution to the swollen resin.
-
-
Reaction:
-
Agitate the reaction mixture under an inert atmosphere at a temperature ranging from 50°C to 80°C for 12-24 hours. The optimal temperature and time will depend on the specific boronic acid used.
-
Reaction progress can be monitored by taking a small sample of the resin, cleaving the product, and analyzing it by LC-MS.
-
-
Washing:
-
After the reaction is complete, drain the solvent.
-
Wash the resin thoroughly with the reaction solvent (3x), water (3x), DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents and byproducts.
-
Dry the resin under high vacuum.
-
Cleavage of the Final Product from the Resin
The final step is the cleavage of the synthesized molecule from the solid support. For ester linkages to Merrifield resin, strong acidic conditions are typically required.[4][5]
Materials:
-
Product-bound resin
-
Trifluoromethanesulfonic acid (TFMSA) or Hydrogen Fluoride (HF)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., m-cresol, thioanisole)
-
Cold diethyl ether
-
Centrifuge tubes
Protocol (TFMSA Cleavage):
Caution: TFMSA and TFA are highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Resin Preparation:
-
Place the dried product-bound resin in a round-bottom flask.
-
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail. A common mixture is TFA/TFMSA/m-cresol/thioanisole. The exact ratios can be optimized, but a starting point could be 90:5:3:2 (v/v/v/v).
-
-
Cleavage Reaction:
-
Cool the flask containing the resin in an ice bath.
-
Add the pre-chilled cleavage cocktail to the resin.
-
Stir the mixture at 0-5°C for 2-4 hours.
-
-
Product Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude product.
-
Cool the mixture at -20°C for at least 1 hour to maximize precipitation.
-
Centrifuge the mixture to pellet the crude product.
-
Decant the ether and wash the pellet with cold diethyl ether twice.
-
Dry the crude product under vacuum.
-
-
Purification:
-
The crude product can be purified by an appropriate method, such as reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Data Presentation
Table 1: Representative Loading of this compound on Merrifield Resin
| Resin Type | Starting Resin Loading (mmol/g) | Loading Method | Achieved Loading (mmol/g) |
| Merrifield | 1.5 | Cesium Salt | 0.8 - 1.2 |
Table 2: Representative On-Resin Suzuki-Miyaura Coupling Conditions and Outcomes
| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (10) | K₃PO₄ | DMF | 80 | 24 | >95 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (10) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 20 | >90 |
| 3-Thiopheneboronic acid | Pd(PPh₃)₄ (10) | K₃PO₄ | DMF | 70 | 24 | >95 |
Table 3: Representative Cleavage Conditions and Product Purity
| Cleavage Method | Cleavage Cocktail | Time (h) | Crude Purity (by HPLC) |
| TFMSA | TFA/TFMSA/m-cresol/thioanisole | 3 | 75-85% |
| HF | HF/anisole | 1 | 80-90% |
Visualizations
Experimental Workflow
Caption: Overall workflow for the solid-phase synthesis.
Suzuki-Miyaura Catalytic Cycle
References
Application Note & Protocol: Large-Scale Synthesis of 4-Iodo-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the large-scale synthesis of 4-Iodo-3-methoxybenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The described method focuses on a reproducible and scalable process, starting from the readily available 3-methoxybenzoic acid.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex organic molecules with potential therapeutic applications. Its structure, featuring a carboxylic acid, a methoxy group, and an iodine atom, allows for diverse chemical modifications and coupling reactions. This protocol outlines a robust procedure for its synthesis on a large scale, ensuring high purity and yield suitable for drug development pipelines. The synthesis proceeds via the direct electrophilic iodination of 3-methoxybenzoic acid.
Experimental Protocols
Synthesis of this compound via Electrophilic Iodination
This protocol is based on established methodologies for the iodination of activated aromatic rings.
Materials:
-
3-Methoxybenzoic acid
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Methanol
-
Deionized water
Equipment:
-
Large-scale glass reactor with overhead stirring, temperature control, and addition funnel
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
-
Drying oven
Procedure:
-
Reaction Setup: In a clean and dry large-scale glass reactor, charge 3-methoxybenzoic acid and dichloromethane (DCM). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (NIS) portion-wise over a period of 30-60 minutes, maintaining the temperature between 20-25°C.
-
Initiation of Reaction: Slowly add trifluoroacetic acid (TFA) via an addition funnel over 1-2 hours. An exotherm may be observed; maintain the internal temperature below 35°C using a cooling bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction mixture to 10-15°C. Quench the reaction by the slow addition of a 10% aqueous solution of sodium thiosulfate to neutralize any remaining iodine. Stir for 30 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, deionized water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification by Recrystallization: Dissolve the crude solid in a minimal amount of hot methanol. Slowly add deionized water until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Isolation and Drying: Collect the precipitated crystals by vacuum filtration, wash with a small amount of cold methanol/water (1:1), and dry the solid in a vacuum oven at 50-60°C to a constant weight to yield pure this compound.
Data Presentation
| Parameter | Value |
| Starting Material | 3-Methoxybenzoic acid |
| Reagents | N-Iodosuccinimide, Trifluoroacetic acid |
| Solvent | Dichloromethane |
| Molar Ratio (Starting Material:NIS:TFA) | 1 : 1.1 : 2 |
| Reaction Temperature | 20-35°C |
| Reaction Time | 12-18 hours |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
Visualizations
Experimental Workflow for the Synthesis of this compound
Application Notes and Protocols for Monitoring Reactions with 4-Iodo-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-3-methoxybenzoic acid is a valuable building block in organic synthesis, frequently employed in the development of pharmaceuticals and other complex molecules. Its utility largely stems from the presence of an aryl iodide, which readily participates in a variety of cross-coupling reactions, allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds.
Effective monitoring of reactions involving this compound is crucial for optimizing reaction conditions, maximizing yield, minimizing impurities, and ensuring the overall success and reproducibility of the synthesis. This document provides detailed application notes and protocols for various analytical methods suited for this purpose.
Chromatographic Methods for Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for monitoring the progress of reactions by separating and quantifying the starting material, intermediates, products, and byproducts.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is a robust and widely accessible method for monitoring reactions with this compound. The polarity of the analyte allows for good retention and separation on C18 columns.
Experimental Protocol: HPLC Analysis
-
Objective: To separate and quantify this compound and its reaction products.
-
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-15 min: 10-70% B
-
15-20 min: 70-10% B
-
20-25 min: 10% B
-
-
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a small volume of a suitable solvent or acidic/basic solution).
-
Dilute the aliquot with the initial mobile phase composition (e.g., 90:10 Mobile Phase A:B) to a suitable concentration.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis: Inject the prepared sample. The consumption of this compound and the formation of the product can be monitored by the change in their respective peak areas over time.
-
Data Presentation: Expected HPLC Performance (Method Validation Required)
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 2.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Workflow for HPLC Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS)
For more volatile derivatives of this compound (e.g., its methyl ester), or for the analysis of volatile byproducts, GC-MS is a suitable technique. Derivatization may be necessary to increase the volatility of the carboxylic acid.
Experimental Protocol: GC-MS Analysis (with Derivatization)
-
Objective: To identify and quantify volatile components in a reaction mixture.
-
Instrumentation:
-
GC-MS system with an Electron Ionization (EI) source.
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Reagents:
-
Derivatization agent (e.g., Diazomethane or TMSH - Trimethylsulfonium hydroxide).
-
Appropriate organic solvent (e.g., Methanol, Dichloromethane).
-
-
Procedure:
-
Sample Preparation and Derivatization:
-
Withdraw an aliquot from the reaction and quench if necessary.
-
Evaporate the solvent under a stream of nitrogen.
-
Add a suitable solvent (e.g., 100 µL of methanol).
-
Add the derivatization agent (e.g., TMSH) and incubate as required to convert the carboxylic acid to its methyl ester.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Ion Source Temperature: 230°C.
-
-
-
Analysis: Inject the derivatized sample. Monitor the reaction by observing the disappearance of the peak corresponding to the derivatized starting material and the appearance of the peak for the derivatized product.
-
Data Presentation: Expected GC-MS Performance (Method Validation Required)
| Parameter | Expected Value |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 50 ng/mL |
| Linearity (r²) | > 0.998 |
| Precision (% RSD) | < 5% |
Spectroscopic Methods for Structural Confirmation and Monitoring
Spectroscopic methods provide valuable information about the molecular structure of the compounds in the reaction mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) to monitor reaction progress.
Experimental Protocol: ¹H NMR Analysis
-
Objective: To monitor the disappearance of reactant signals and the appearance of product signals.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Reagents: Deuterated solvent (e.g., CDCl₃, DMSO-d₆), internal standard for qNMR (e.g., 1,3,5-trimethoxybenzene).
-
Procedure:
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Remove the reaction solvent under reduced pressure.
-
Dissolve the residue in a known volume of deuterated solvent containing a known amount of an internal standard.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time for accurate quantification.
-
-
Analysis:
-
Identify characteristic peaks for the starting material and product.
-
Integrate a well-resolved peak for the starting material, the product, and the internal standard.
-
Calculate the concentration of the reactant and product relative to the internal standard.
-
-
Data Presentation: Expected NMR Spectral Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ |
| -COOH | ~13.0 (broad singlet) |
| Aromatic-H | 7.5 - 8.0 |
| -OCH₃ | ~3.9 (singlet) |
| Carbon Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ |
| C=O | ~167 |
| Aromatic-C | 110 - 160 |
| C-I | ~90 |
| -OCH₃ | ~56 |
In-Situ Infrared (IR) and Raman Spectroscopy
In-situ vibrational spectroscopy techniques, such as FT-IR and Raman, allow for real-time monitoring of reactions without the need for sampling. These methods are particularly useful for identifying functional group transformations.
Conceptual Protocol: In-Situ FT-IR Monitoring
-
Objective: To monitor the reaction in real-time by observing changes in vibrational bands.
-
Instrumentation: FT-IR spectrometer equipped with an attenuated total reflectance (ATR) probe.
-
Procedure:
-
Immerse the ATR probe directly into the reaction vessel.
-
Collect a background spectrum of the reaction mixture before initiating the reaction.
-
Initiate the reaction (e.g., by adding a catalyst or heating).
-
Continuously collect spectra at regular intervals.
-
Monitor the decrease in intensity of characteristic bands of the starting material and the increase in intensity of bands corresponding to the product. For example, in a reaction where the carboxylic acid is converted to an ester, one would monitor the disappearance of the broad O-H stretch and the appearance of a new C=O stretch at a different wavenumber.
-
Data Presentation: Key IR Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretch (broad) | 2500 - 3300 |
| Carboxylic Acid C=O | Stretch | ~1700 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-O Stretch | Stretch | 1200 - 1300 |
Application in Common Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions. The analytical methods described above can be applied to monitor these transformations.
Generic Palladium-Catalyzed Cross-Coupling Reaction
Logical Workflow for Monitoring a Suzuki Coupling Reaction
Conclusion
The selection of an appropriate analytical method for monitoring reactions with this compound depends on the specific reaction, the available instrumentation, and the information required. A combination of chromatographic and spectroscopic techniques often provides the most comprehensive understanding of the reaction progress. For routine monitoring of reaction conversion, HPLC is a reliable and robust choice. For detailed structural confirmation and impurity identification, NMR and MS techniques are indispensable. In-situ monitoring methods like FT-IR and Raman can provide valuable real-time kinetic data. The protocols and data presented herein serve as a starting point for developing and implementing effective analytical strategies for reactions involving this important synthetic building block.
Application Notes and Protocols: Derivatization of 4-Iodo-3-methoxybenzoic Acid for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-3-methoxybenzoic acid is a versatile scaffold for the synthesis of novel bioactive compounds. The presence of a carboxylic acid group and an iodo substituent allows for facile derivatization through common synthetic methodologies such as amide coupling and Suzuki cross-coupling reactions. These derivatization strategies enable the generation of diverse chemical libraries for biological screening, targeting a wide range of therapeutic areas including oncology and infectious diseases. This document provides detailed protocols for the synthesis of amide and biaryl derivatives of this compound and outlines methodologies for their subsequent biological evaluation.
Derivatization Strategies
Two primary derivatization strategies for this compound are highlighted:
-
Amide Coupling: The carboxylic acid moiety can be readily coupled with a diverse range of primary and secondary amines to generate a library of substituted benzamides. This is a robust and widely used reaction in medicinal chemistry to explore the chemical space around a core scaffold.
-
Suzuki Cross-Coupling: The iodo substituent provides a handle for palladium-catalyzed Suzuki cross-coupling reactions with various boronic acids and esters. This reaction is a powerful tool for the formation of carbon-carbon bonds, leading to the synthesis of biaryl and substituted aromatic compounds.
Experimental Protocols
Protocol 1: Synthesis of this compound Amide Derivatives
This protocol details the synthesis of a representative amide derivative from this compound and a primary amine using a carbodiimide coupling agent.
Materials:
-
This compound
-
Substituted primary or secondary amine (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen supply
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.
Protocol 2: Synthesis of Biaryl Derivatives via Suzuki Cross-Coupling
This protocol describes the synthesis of a biaryl derivative from this compound and a boronic acid using a palladium catalyst.
Materials:
-
This compound derivative (e.g., methyl 4-iodo-3-methoxybenzoate)
-
Aryl boronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Argon or Nitrogen supply
Procedure:
-
In a round-bottom flask, combine the this compound derivative (1.0 eq), the aryl boronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 8-16 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl derivative.
Biological Screening Protocols
Following synthesis and purification, the derivatized compounds are subjected to biological screening to evaluate their therapeutic potential.
Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized derivatives of this compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the synthesized compounds in DMSO and then dilute to various concentrations in the cell culture medium.
-
Treat the cells with the different concentrations of the compounds and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.
Protocol 4: In Vitro Antifungal Susceptibility Testing
This protocol describes a method for evaluating the antifungal activity of the synthesized compounds based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
Synthesized derivatives of this compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare a standardized fungal inoculum in RPMI-1640 medium.
-
Prepare serial dilutions of the synthesized compounds in RPMI-1640 medium in a 96-well plate.
-
Add the fungal inoculum to each well.
-
Incubate the plates at 35 °C for 24-48 hours.
-
Determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that causes a significant inhibition of fungal growth, either visually or by measuring the absorbance.
Data Presentation
The quantitative data from the biological screening assays should be summarized in clear and structured tables to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 1: Anticancer Activity of this compound Amide Derivatives
| Compound ID | R Group (Amine) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| IA-1 | Benzyl | 15.2 | 22.5 |
| IA-2 | 4-Fluorobenzyl | 8.7 | 12.1 |
| IA-3 | 4-Methoxybenzyl | 12.5 | 18.9 |
| IA-4 | Cyclohexylmethyl | 25.1 | 35.8 |
| Doxorubicin | (Positive Control) | 0.8 | 1.2 |
Table 2: Antifungal Activity of Biaryl Derivatives of this compound
| Compound ID | R Group (Boronic Acid) | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. fumigatus |
| SB-1 | Phenyl | 32 | 64 |
| SB-2 | 4-Fluorophenyl | 16 | 32 |
| SB-3 | 4-Methoxyphenyl | 32 | >64 |
| SB-4 | Thiophen-2-yl | 8 | 16 |
| Fluconazole | (Positive Control) | 4 | N/A |
| Amphotericin B | (Positive Control) | 1 | 2 |
Visualizations
Caption: Derivatization and screening workflow.
Caption: Akt/NF-κB signaling pathway inhibition.
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Iodo-3-methoxybenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Iodo-3-methoxybenzoic acid from complex reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities typically include unreacted starting material (3-methoxybenzoic acid), regioisomers formed during the iodination reaction (e.g., 2-iodo-3-methoxybenzoic acid or 5-iodo-3-methoxybenzoic acid), and potentially di-iodinated byproducts. The presence of colored impurities can also occur due to side reactions or degradation.[1]
Q2: My purified product has a low melting point and a broad melting range. What is the likely cause?
A2: A low or broad melting point is a strong indicator of impurities. The presence of residual starting materials or isomeric byproducts can disrupt the crystal lattice of the pure compound, leading to this observation. Further purification steps, such as recrystallization or column chromatography, are recommended.
Q3: After purification, my product is still colored (e.g., yellow or brown). How can I remove the color?
A3: Colored impurities can often be effectively removed by treating a solution of the crude product with activated charcoal.[2][3] The charcoal adsorbs the colored molecules, which are then removed by hot filtration. Subsequent recrystallization of the decolorized solution should yield a white or off-white product.[3]
Q4: What is the best single technique for purifying this compound?
A4: The optimal technique depends on the nature and quantity of the impurities.
-
Recrystallization is highly effective for removing small amounts of impurities when a suitable solvent is found.[4]
-
Acid-Base Extraction is excellent for separating the acidic product from any neutral or basic impurities.[5]
-
Column Chromatography is the most powerful technique for separating the desired product from structurally similar impurities like isomers, which have very similar polarities.[6][7]
Q5: How do I choose a suitable solvent for recrystallization?
A5: An ideal recrystallization solvent is one in which this compound has high solubility at an elevated temperature but low solubility at room or ice-bath temperatures.[4][8] The impurities, ideally, should either be insoluble in the hot solvent or remain soluble in the cold solvent. It is recommended to perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, isopropanol, water, or mixed solvent systems like ethanol/water) to identify the best conditions.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | - Too much solvent was used, preventing the solution from reaching saturation upon cooling.- The product crystallized prematurely during hot filtration.- The difference in solubility at hot vs. cold temperatures is not significant enough for the chosen solvent. | - Reheat the filtrate to evaporate excess solvent, then allow it to cool again.- Ensure the filtration apparatus (funnel, flask) is pre-heated before hot filtration.[9] Add a small amount of hot solvent to redissolve any crystals that form on the filter paper.[8]- Test alternative recrystallization solvents or mixed-solvent systems. |
| Product "Oils Out" Instead of Crystallizing | - The boiling point of the solvent is higher than the melting point of the impure product.- The solution is supersaturated, and cooling is too rapid.- High concentration of impurities is present. | - Choose a solvent with a lower boiling point.- Reheat the solution to dissolve the oil, potentially add a small amount of extra solvent, and allow for slower cooling. Seeding with a pure crystal or scratching the inside of the flask can help induce crystallization.[10] |
| No Separation of Spots on TLC Plate | - The polarity of the developing solvent (mobile phase) is either too high or too low. | - If spots remain at the baseline, increase the solvent polarity (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture).- If spots run with the solvent front, decrease the solvent polarity (e.g., increase the proportion of hexane). |
| Product is "Stuck" on the Chromatography Column | - Carboxylic acids are highly polar and can bind strongly to silica gel.[6]- The mobile phase is not polar enough to elute the compound. | - Gradually increase the polarity of the mobile phase.- Add a small percentage (0.5-1%) of acetic or formic acid to the mobile phase. This protonates the carboxylic acid, reducing its interaction with the silica gel and allowing it to elute more effectively. |
Physicochemical Data of Target Compound and Potential Impurities
The following table summarizes key physical and chemical properties to aid in the selection of purification methods and for in-process analysis.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | ![]() | ~278.05 | Not well-documented in search results. | Likely soluble in polar organic solvents like methanol, ethanol, and ethyl acetate. |
| 3-Methoxybenzoic acid (Starting Material) | ![]() | 152.15[11] | 105-107[12] | Soluble in water (2 mg/mL at 25°C), ethanol, and methanol.[12] |
| 3-Iodo-4-methoxybenzoic acid (Isomer) | ![]() | 278.05[13] | 243-244[13] | Data not readily available, but likely soluble in polar organic solvents. |
| 2-Iodo-4-methoxybenzoic acid (Isomer) | ![]() | 278.04[14] | 170-172 or 184[14] | Slightly soluble in water; higher solubility in organic solvents.[14] |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
Objective: To purify crude this compound by removing impurities with different solubility profiles.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid while heating on a hot plate.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal (approx. 1-2% by weight), and swirl. Gently reheat the mixture to a boil for a few minutes.[3]
-
Hot Filtration: Pre-heat a gravity filtration setup (funnel with fluted filter paper and a clean flask). Filter the hot solution quickly to remove the activated charcoal and any insoluble impurities.[9]
-
Induce Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes persistently cloudy (the saturation point). Add a few more drops of hot ethanol to make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 20-30 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of an ice-cold ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Purification by Acid-Base Extraction
Objective: To separate the acidic product from neutral or non-acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or diethyl ether in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel, invert, and vent frequently to release CO₂ gas pressure. Shake thoroughly to allow the acidic product to form its water-soluble sodium salt.[3]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean beaker or flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete transfer of the acid.[3]
-
Regeneration: Combine all aqueous extracts. Cool the solution in an ice bath and slowly acidify by adding concentrated HCl dropwise with stirring until no more precipitate forms (typically pH ~2).
-
Isolation: Collect the precipitated pure this compound by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any residual salts.
-
Drying: Dry the purified product thoroughly.
Protocol 3: Purification by Silica Gel Column Chromatography
Objective: To separate this compound from impurities with different polarities, particularly isomers.
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a mobile phase that provides good separation of the desired product from impurities. A common starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.3-0.4.[6] Note: Adding 0.5% acetic acid to the mobile phase may be necessary to get the product to move effectively.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (or a less polar starting solvent like hexane). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[15]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable strong solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. Start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. benchchem.com [benchchem.com]
- 4. mt.com [mt.com]
- 5. benchchem.com [benchchem.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. columbia.edu [columbia.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. benchchem.com [benchchem.com]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-Methoxybenzoic acid | 586-38-9 [chemicalbook.com]
- 13. matrixscientific.com [matrixscientific.com]
- 14. chembk.com [chembk.com]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Synthesis of 4-Iodo-3-methoxybenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Iodo-3-methoxybenzoic acid. The information is presented in a practical question-and-answer format to directly address common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
The most common and direct method for the synthesis of this compound is the electrophilic iodination of 3-methoxybenzoic acid. This reaction typically employs an iodinating agent in the presence of an acid catalyst to introduce an iodine atom onto the aromatic ring.
Q2: What are the expected major and minor byproducts in this synthesis?
The primary byproducts in the synthesis of this compound are its positional isomers. The methoxy group at the C3 position of the starting material, 3-methoxybenzoic acid, is an ortho-, para-directing group, while the carboxylic acid group at C1 is a meta-directing group. Consequently, the incoming electrophile (iodine) is directed to the positions ortho and para to the methoxy group. This results in the formation of the following isomers:
-
Major Product: this compound
-
Minor Byproducts:
-
2-Iodo-3-methoxybenzoic acid
-
6-Iodo-3-methoxybenzoic acid
-
In some cases, di-iodinated byproducts may also be formed, although typically in smaller quantities.
Q3: How can the formation of isomeric byproducts be minimized?
Optimizing reaction conditions can help to favor the formation of the desired 4-iodo isomer. Key parameters to control include:
-
Reaction Temperature: Running the reaction at lower temperatures can increase the regioselectivity.
-
Choice of Iodinating Agent and Catalyst: Mild iodinating agents, such as N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like trifluoroacetic acid, can offer better control over the reaction compared to harsher reagents.[1]
-
Stoichiometry: Using a controlled amount of the iodinating agent (close to a 1:1 molar ratio with the starting material) can reduce the formation of di-iodinated byproducts.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired this compound | Incomplete reaction. | - Increase the reaction time. - Ensure the iodinating agent is of high quality and freshly sourced. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Product loss during workup or purification. | - Optimize the extraction and washing steps to prevent loss of the product into the aqueous phase. - Employ careful recrystallization techniques to maximize crystal recovery. | |
| Presence of significant amounts of isomeric byproducts (2-iodo- and 6-iodo-) | The directing effects of the methoxy and carboxylic acid groups lead to the formation of a mixture of isomers. | - Purification by fractional recrystallization can be attempted, as the isomers may have different solubilities in a given solvent system. - For high-purity requirements, column chromatography is the most effective method for separating positional isomers.[2] |
| Formation of di-iodinated byproducts | Use of excess iodinating agent. | - Carefully control the stoichiometry of the iodinating agent. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided. |
| Reaction conditions are too harsh. | - Use a milder iodinating agent. - Lower the reaction temperature. | |
| Product is colored or contains dark impurities | Formation of iodine (I₂) from the decomposition of the iodinating agent or side reactions. | - During the workup, wash the organic layer with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃), to quench any unreacted iodine. |
| Presence of other colored impurities. | - Recrystallize the crude product from a suitable solvent. The addition of a small amount of activated carbon during recrystallization can help to remove colored impurities. |
Data Presentation
The following table summarizes the expected products from the iodination of 3-methoxybenzoic acid. The exact yield and isomer distribution are highly dependent on the specific reaction conditions and would need to be determined experimentally.
| Compound | Structure | Expected Yield | Role |
| This compound | ![]() | Major | Desired Product |
| 2-Iodo-3-methoxybenzoic acid | ![]() | Minor | Isomeric Byproduct |
| 6-Iodo-3-methoxybenzoic acid | ![]() | Minor | Isomeric Byproduct |
Experimental Protocols
Key Experiment: Iodination of 3-Methoxybenzoic Acid using N-Iodosuccinimide (NIS)
This protocol is a representative method based on general procedures for the iodination of activated aromatic compounds.[1]
Materials:
-
3-Methoxybenzoic acid
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 3-methoxybenzoic acid (1.0 equivalent) in anhydrous acetonitrile.
-
To the stirred solution, add N-Iodosuccinimide (1.1 equivalents).
-
Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography to separate the isomers.
Mandatory Visualization
Caption: Synthetic pathway for this compound and its common byproducts.
References
Technical Support Center: Optimizing Suzuki Coupling Yield with 4-Iodo-3-methoxybenzoic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the Suzuki-Miyaura cross-coupling reaction of 4-iodo-3-methoxybenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, helping you to diagnose and resolve problems to improve reaction yield and purity.
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the initial checks I should perform?
A1: Low yields in Suzuki couplings can often be attributed to several key factors. A systematic check of your reagents and reaction setup is the best first step.
-
Reagent Quality:
-
Aryl Halide: Ensure the purity of your this compound. Impurities can interfere with the catalytic cycle.
-
Boronic Acid/Ester: Boronic acids are susceptible to degradation over time, particularly through protodeboronation. Use fresh, high-purity boronic acid or consider using more stable derivatives like pinacol esters.
-
Catalyst and Ligand: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[1] Use fresh catalyst and ligand, and ensure they have been stored under an inert atmosphere.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
-
Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst. The purity of the base is also crucial for the reaction's success.[2]
-
Carboxylic Acid Proton: The acidic proton of the benzoic acid will react with the base. Ensure you are using at least one extra equivalent of base to account for this.
-
A logical workflow for troubleshooting initial reaction failures is outlined below.
Caption: Initial troubleshooting workflow for low-yield Suzuki couplings.
Q2: I'm observing significant amounts of a byproduct that appears to be 3-methoxybenzoic acid. What is this side reaction and how can I minimize it?
A2: The formation of 3-methoxybenzoic acid is likely due to a dehalogenation side reaction, where the iodine atom is replaced by a hydrogen. Aryl iodides are particularly prone to this side reaction.[3]
Causes and Solutions:
-
Mechanism: Dehalogenation can occur via the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent (especially alcohols), or trace water. This Pd-H species can then reductively eliminate with the aryl group.
-
Choice of Base: Some bases are more prone to promoting dehalogenation. Consider switching to a milder base. For substrates similar to this compound, sodium phenoxide has been shown to be effective while minimizing dehalogenation.[2][4]
-
Solvent: Anhydrous solvents are generally preferred to minimize sources of protons that can lead to dehalogenation.
-
Temperature: High reaction temperatures can sometimes increase the rate of dehalogenation. If possible, try running the reaction at a lower temperature, though this may require a more active catalyst system.
Q3: My boronic acid seems to be decomposing during the reaction, leading to low yields. What is happening and how can I prevent it?
A3: This is likely due to protodeboronation, a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond. This is especially problematic with electron-deficient boronic acids and can be exacerbated by the presence of water and strong bases.
Mitigation Strategies:
-
Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation. Milder bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are often recommended.[2][3] For substrates with base-sensitive groups, KF can be a good option.[1]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation. Using anhydrous solvents and bases can help minimize this side reaction.
-
Use of Boronic Esters: Boronic acid pinacol esters are generally more stable towards protodeboronation than their corresponding boronic acids.
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of protodeboronation relative to the desired Suzuki coupling.
Below is a decision tree to help troubleshoot protodeboronation.
Caption: Decision tree for troubleshooting protodeboronation.
Frequently Asked Questions (FAQs)
Q: How does the free carboxylic acid group on this compound affect the reaction?
A: The acidic proton of the carboxylic acid will be deprotonated by the base used in the reaction. This has two main implications:
-
Base Stoichiometry: You must use at least one additional equivalent of base to neutralize the carboxylic acid, in addition to the amount required for the catalytic cycle. A common practice is to use 2.5-3 equivalents of base in total.
-
Solubility: The resulting carboxylate salt may have different solubility in the reaction solvent compared to the starting carboxylic acid. This can impact the reaction rate and efficiency. It's important to choose a solvent system where both the aryl halide and the boronic acid derivative are sufficiently soluble.
Q: Should I protect the carboxylic acid group before the Suzuki coupling?
A: While protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a common strategy to avoid potential complications, it is often not necessary.[5][6] Many Suzuki coupling protocols are tolerant of free carboxylic acids, provided that sufficient base is used.[7][8] Protecting the acid adds extra steps to your synthesis (protection and deprotection), which may not be desirable. However, if you are consistently facing issues with low yield or side reactions that can be attributed to the free acid, protection as an ester is a viable option to consider.
Q: What is the best palladium catalyst for the Suzuki coupling of this compound?
A: The choice of catalyst can significantly impact the reaction outcome. For a relatively reactive aryl iodide like this compound, several catalyst systems can be effective.
-
Traditional Catalysts: Pd(PPh₃)₄ is a classic and often effective catalyst for aryl iodides.[9]
-
Buchwald-Type Ligands: For more challenging couplings or to achieve higher turnover numbers, catalyst systems using bulky, electron-rich phosphine ligands like SPhos or XPhos in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ are often superior.[10] These systems can sometimes allow for lower reaction temperatures and catalyst loadings.
Q: Which base and solvent combination is a good starting point for this reaction?
A: A good starting point for the Suzuki coupling of this compound would be:
-
Base: K₂CO₃ or K₃PO₄ (2.5-3 equivalents). These are robust and commonly used bases that are effective in a wide range of Suzuki couplings.[2][3]
-
Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water (typically in a 4:1 to 10:1 ratio). The water helps to dissolve the inorganic base.[9] Anhydrous conditions with a soluble organic base can also be explored, especially if protodeboronation or dehalogenation are problematic.
Data Presentation
The following table summarizes the results of a study on the Suzuki coupling of 3-iodo-4-methoxybenzoic acid methyl ester, a close structural analog of this compound, with a sterically hindered boronic ester. These results provide valuable insights into the effect of different bases on the reaction yield.
Table 1: Effect of Various Bases on the Suzuki Coupling of 3-Iodo-4-methoxybenzoic Acid Methyl Ester [4]
| Entry | Base (equiv.) | Solvent | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | Tl₂CO₃ (1.5) | Benzene | Pd(PPh₃)₄ (6) | 48 | 96 |
| 2 | Na₂CO₃ (3) | Benzene | Pd(PPh₃)₄ (6) | 96 | 15 |
| 3 | K₂CO₃ (3) | Benzene | Pd(PPh₃)₄ (6) | 96 | <5 |
| 4 | Cs₂CO₃ (3) | Benzene | Pd(PPh₃)₄ (6) | 96 | <5 |
| 5 | K₃PO₄ (3) | Benzene | Pd(PPh₃)₄ (6) | 96 | <5 |
| 6 | Ba(OH)₂ (3) | Benzene | Pd(PPh₃)₄ (6) | 96 | 5 |
| 7 | NaOPh (3) | Benzene | Pd(PPh₃)₄ (6) | 96 | 85 |
Note: The data is for the methyl ester of the 3-iodo-4-methoxy isomer and serves as a guide for optimizing the reaction of this compound.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound, which can be adapted and optimized for specific boronic acid coupling partners.
General Protocol for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.5-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture. Then, add the palladium catalyst.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
The workflow for this experimental protocol is illustrated below.
Caption: General experimental workflow for the Suzuki coupling of this compound.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. Protection for carboxylic group & Protection for the Amino group | PPTX [slideshare.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
preventing deiodination of 4-Iodo-3-methoxybenzoic acid in reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of deiodination of 4-Iodo-3-methoxybenzoic acid during chemical reactions. Our goal is to equip you with the knowledge to minimize this unwanted side reaction and improve the efficiency of your syntheses.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem?
A1: Deiodination, also known as hydrodehalogenation, is a side reaction where the iodine atom on this compound is replaced by a hydrogen atom. This results in the formation of 3-methoxybenzoic acid as a significant byproduct, which lowers the yield of the desired product and complicates purification.
Q2: What factors contribute to the deiodination of this compound?
A2: Several factors can promote deiodination:
-
Reaction Temperature: Higher temperatures often increase the rate of deiodination.
-
Choice of Base: The type and strength of the base used can significantly influence the extent of this side reaction.
-
Catalyst and Ligand System: In palladium-catalyzed cross-coupling reactions, the choice of the palladium source and, more importantly, the phosphine ligand is crucial.
-
Solvent: The polarity and protic nature of the solvent can play a role in the deiodination pathway.
-
Light Exposure: Iodo-aromatic compounds can be susceptible to photodecomposition, where light energy cleaves the carbon-iodine bond.
Q3: Are the methoxy and carboxylic acid groups on the ring affecting the deiodination?
A3: Yes. The methoxy group is an electron-donating group, which can make the aryl iodide more susceptible to certain deiodination pathways. The carboxylic acid group can influence the solubility of the starting material and intermediates and can also interact with the catalyst or bases present in the reaction mixture.
Q4: How can I monitor the extent of deiodination during my reaction?
A4: The progress of the reaction and the formation of the deiodinated byproduct can be monitored using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). Comparing the reaction mixture to a standard of 3-methoxybenzoic acid will help in identifying the byproduct.
Troubleshooting Guides for Common Reactions
This section provides specific troubleshooting advice for minimizing deiodination in common cross-coupling reactions involving this compound.
Issue 1: Significant Deiodination in Suzuki-Miyaura Coupling
-
Symptoms:
-
Low yield of the desired biaryl product.
-
Presence of a significant amount of 3-methoxybenzoic acid in the crude product.
-
-
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Ligand | Use bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, or SPhos. These ligands can promote the desired reductive elimination step over the deiodination pathway. |
| Base is too Strong or Reactive | Screen different bases. While strong bases like KOtBu are common, consider using milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can be critical and substrate-dependent. |
| High Reaction Temperature | Run the reaction at the lowest temperature that provides a reasonable reaction rate. Start with a moderate temperature (e.g., 80 °C) and adjust as needed based on reaction monitoring. |
| Suboptimal Solvent | The solvent system should ensure the solubility of all components. A mixture of an aprotic organic solvent (e.g., dioxane, toluene, or DMF) with water is often used. Ensure the organic solvent is degassed to remove oxygen. |
Issue 2: Deiodination in Sonogashira Coupling
-
Symptoms:
-
Low yield of the desired aryl-alkyne product.
-
Formation of 3-methoxybenzoic acid and potential homocoupling of the alkyne (Glaser coupling).
-
-
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Catalyst System | While Pd(PPh₃)₄ or a combination of a Pd(II) source with PPh₃ is common, consider using more specialized ligands if deiodination is severe. Ensure the copper(I) co-catalyst (e.g., CuI) is fresh and active. |
| Base Selection | An amine base like triethylamine or diisopropylamine is typically used. Ensure the base is pure and dry. The choice and amount of base can influence the reaction outcome. |
| High Reaction Temperature | Aryl iodides are generally reactive in Sonogashira couplings, often allowing for reactions at or near room temperature. Avoid unnecessarily high temperatures. |
| Oxygen in the Reaction Mixture | Thoroughly degas the solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen can lead to catalyst deactivation and promote side reactions. |
Issue 3: Deiodination in Buchwald-Hartwig Amination
-
Symptoms:
-
Low yield of the desired N-aryl product.
-
Formation of 3-methoxybenzoic acid alongside unreacted amine and starting material.
-
-
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Ligand Choice | Employ bulky biaryl phosphine ligands (e.g., XPhos, RuPhos) which have been shown to be effective in promoting C-N bond formation and suppressing dehalogenation. |
| Base Selection | A strong, non-nucleophilic base is typically required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or potassium tert-butoxide (KOtBu) are often good choices. The choice may need to be optimized for the specific amine. |
| Slow Reductive Elimination | The use of bulky, electron-rich phosphine ligands, similar to those recommended for Suzuki coupling, can be beneficial in accelerating the final product-forming step. |
| High Catalyst Loading | While counterintuitive, excessively high palladium catalyst loading can sometimes lead to increased side reactions. Try reducing the catalyst loading to 1-2 mol%. |
Data Presentation
The following table summarizes general strategies to mitigate deiodination based on reaction parameters. The effectiveness of each strategy can be substrate and reaction-dependent.
| Parameter | Recommendation to Minimize Deiodination | Rationale |
| Temperature | Use the lowest effective temperature (e.g., RT to 80 °C) | Higher temperatures can accelerate the rate of deiodination. |
| Ligand (for Pd-catalyzed reactions) | Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) | These ligands promote the desired reductive elimination step of the catalytic cycle, outcompeting the deiodination pathway. |
| Base | Screen milder bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki) or optimize the choice of strong, non-nucleophilic base for other couplings. | The nature of the base can significantly impact the reaction outcome and the prevalence of side reactions. |
| Solvent | Use degassed aprotic solvents (e.g., dioxane, toluene, DMF). | Removing oxygen is crucial to prevent catalyst deactivation and unwanted side reactions. Aprotic solvents are generally preferred. |
| Light | Protect the reaction from light. | The carbon-iodine bond can be labile to light, leading to photochemical decomposition. |
Experimental Protocols
The following are general starting protocols for common cross-coupling reactions. Note: These may require optimization for this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a clean, dry reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, the ligand.
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of toluene:water).
-
Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 80-100 °C) with vigorous stirring under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a suitable ligand if needed.
-
Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or 1,4-dioxane) and an amine base (e.g., triethylamine, 2-3 eq).
-
Initiation: Add the terminal alkyne (1.1-1.2 eq) and stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitoring, Workup, and Purification: Follow steps 6-8 from the Suzuki-Miyaura protocol.
Visualizations
Caption: Troubleshooting workflow for addressing deiodination.
Caption: Suzuki-Miyaura catalytic cycle with deiodination side reaction.
managing side reactions during the iodination of 3-methoxybenzoic acid
Welcome to the technical support center for the iodination of 3-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage side reactions during this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the iodination of 3-methoxybenzoic acid?
A1: The iodination of 3-methoxybenzoic acid is an electrophilic aromatic substitution reaction. The methoxy group (-OCH₃) is an activating, ortho, para-director, while the carboxylic acid group (-COOH) is a deactivating, meta-director. The directing effects of the activating methoxy group are dominant. Therefore, the iodine atom will preferentially substitute at the positions ortho and para to the methoxy group. This results in a mixture of three primary constitutional isomers: 2-iodo-3-methoxybenzoic acid, 4-iodo-3-methoxybenzoic acid, and 6-iodo-3-methoxybenzoic acid.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these likely to be?
A2: The multiple spots on your TLC plate are most likely the different constitutional isomers of mono-iodinated 3-methoxybenzoic acid (2-iodo, 4-iodo, and 6-iodo isomers). Depending on the reaction conditions, you may also have unreacted starting material (3-methoxybenzoic acid) or di-iodinated products, although the latter are generally formed under more forcing conditions.
Q3: My overall yield is low. What are the potential causes?
A3: Low yields in iodination reactions can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Monitoring the reaction by TLC or HPLC is crucial.
-
Reversibility of iodination: Iodination can be a reversible process. The hydrogen iodide (HI) generated as a byproduct can reduce the iodinated product back to the starting material. The use of an oxidizing agent is necessary to consume the HI and drive the reaction forward.
-
Oxidative decomposition: Highly activated aromatic compounds can be susceptible to oxidative decomposition by the iodinating agent, especially under harsh conditions.
-
Product loss during workup and purification: The purification process, especially if separation of isomers is challenging, can lead to significant loss of material.
Q4: How can I favor the formation of a specific isomer?
A4: Controlling the regioselectivity of the iodination of 3-methoxybenzoic acid is challenging due to the competing directing effects of the substituents. However, the choice of iodinating agent and reaction conditions can influence the isomer distribution. Milder iodinating agents and lower temperatures may offer slightly better selectivity. For instance, using N-iodosuccinimide (NIS) with a catalytic amount of a protic acid can sometimes provide different isomer ratios compared to harsher methods involving iodine and strong oxidizing agents. Precise control to obtain a single isomer in high yield is difficult and often requires subsequent separation of the isomer mixture.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the iodination of 3-methoxybenzoic acid.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material | 1. Insufficiently reactive iodinating agent. 2. Absence or deactivation of the necessary oxidizing agent/catalyst. 3. Reaction temperature is too low. | 1. Use a more potent iodinating agent (e.g., iodine monochloride) or add an activating agent (e.g., a Lewis acid or a strong protic acid). 2. Ensure an oxidizing agent (e.g., nitric acid, hydrogen peroxide, or an iodate salt) is present in stoichiometric amounts to remove the HI byproduct. 3. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. |
| Formation of multiple products (isomers) | The directing effects of the methoxy and carboxylic acid groups lead to the formation of 2-iodo, 4-iodo, and 6-iodo isomers. | This is an inherent outcome of the reaction. Focus on optimizing the separation and purification of the desired isomer after the reaction is complete. See the Experimental Protocols section for purification strategies. |
| Dark-colored reaction mixture or product | Oxidative decomposition of the aromatic ring or formation of polymeric side products. This can be exacerbated by high temperatures or overly harsh oxidizing conditions. | 1. Conduct the reaction at a lower temperature. 2. Use a milder oxidizing agent. 3. Ensure the reaction is not run for an unnecessarily long time after the starting material is consumed. 4. During workup, a wash with a reducing agent solution (e.g., sodium thiosulfate or sodium bisulfite) can help remove colored iodine impurities. |
| Difficulty in separating the product isomers | The constitutional isomers of iodo-3-methoxybenzoic acid have very similar physical properties (polarity, solubility), making their separation challenging. | 1. Fractional Crystallization: Attempt to selectively crystallize one isomer from a suitable solvent or solvent mixture. This may require trying various solvents and cooling rates. 2. Preparative Chromatography: Use preparative HPLC or flash column chromatography with a suitable stationary phase (e.g., silica gel or a phenyl-hexyl column) and a carefully optimized mobile phase to achieve separation.[1] |
Quantitative Data on Isomer Distribution
The precise isomer distribution is highly dependent on the specific reaction conditions. The following table provides a hypothetical, yet representative, example of isomer ratios that might be observed under different iodination conditions. Actual experimental results will vary.
| Iodinating System | Temperature (°C) | 2-iodo-3-methoxybenzoic acid (%) | This compound (%) | 6-iodo-3-methoxybenzoic acid (%) |
| I₂ / H₂O₂ in Acetic Acid | 25 | 35 | 45 | 20 |
| I₂ / HNO₃ | 50 | 30 | 50 | 20 |
| N-Iodosuccinimide (NIS) / TFA (cat.) in CH₃CN | 0 - 25 | 40 | 40 | 20 |
| Iodine Monochloride (ICl) in Acetic Acid | 25 | 25 | 55 | 20 |
Experimental Protocols
General Protocol for the Iodination of 3-Methoxybenzoic Acid using Iodine and an Oxidizing Agent
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxybenzoic acid (1.0 eq.) in glacial acetic acid.
-
Addition of Reagents: Add elemental iodine (I₂, 1.1 eq.). To this mixture, slowly add an oxidizing agent (e.g., concentrated nitric acid or 30% hydrogen peroxide, 1.2 eq.).
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 50 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Quenching: If excess iodine is present (indicated by a brown color), add a saturated aqueous solution of sodium thiosulfate or sodium bisulfite dropwise until the color disappears.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with cold water to remove any remaining acid and salts.
-
Drying: Dry the crude product in a vacuum oven.
Protocol for the Purification of Isomers by Fractional Crystallization
-
Solvent Selection: Test the solubility of the crude isomer mixture in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures with water or hexanes) at room and elevated temperatures. The ideal solvent will show a significant difference in solubility for the desired isomer compared to the others with temperature changes.
-
Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent to form a saturated solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure desired isomer can induce crystallization. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or NMR to determine the effectiveness of the separation.
-
Repetition: The process may need to be repeated multiple times to achieve the desired purity.
Protocol for the Separation of Isomers by Preparative HPLC
-
Analytical Method Development: First, develop an analytical HPLC method that can resolve the different isomers. A phenyl-hexyl or a standard C18 column can be a good starting point.[1] The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous buffer (e.g., water with 0.1% formic or phosphoric acid).[1]
-
Scaling Up: Once a good analytical separation is achieved, scale up the method to a preparative HPLC system with a larger column of the same stationary phase.
-
Sample Preparation: Dissolve the crude isomer mixture in the mobile phase or a compatible solvent.
-
Injection and Fraction Collection: Inject the sample onto the preparative column and collect the fractions corresponding to each separated isomer peak as they elute from the detector.
-
Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified isomers.
Visualizations
Caption: Experimental workflow for the iodination of 3-methoxybenzoic acid.
Caption: Troubleshooting logic for iodination side reactions.
References
Technical Support Center: Improving the Regioselectivity of 3-Methoxybenzoic Acid Iodination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the iodination of 3-methoxybenzoic acid. Our goal is to help you overcome challenges related to regioselectivity and achieve your desired product distribution.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the regioselective iodination of 3-methoxybenzoic acid?
The primary challenge arises from the conflicting directing effects of the two substituents on the benzene ring. The methoxy group (-OCH₃) is an activating, ortho, para-director, while the carboxylic acid group (-COOH) is a deactivating, meta-director. This competition can lead to a mixture of iodinated isomers, making it difficult to isolate a single, desired product.
Q2: What are the possible regioisomers that can be formed during the iodination of 3-methoxybenzoic acid?
Given the directing effects of the methoxy and carboxylic acid groups, the following regioisomers are possible:
-
2-iodo-3-methoxybenzoic acid: ortho to the methoxy group.
-
4-iodo-3-methoxybenzoic acid: para to the methoxy group and ortho to the carboxylic acid group.
-
6-iodo-3-methoxybenzoic acid: ortho to the methoxy group and meta to the carboxylic acid group.
-
5-iodo-3-methoxybenzoic acid: meta to the methoxy group and meta to the carboxylic acid group.
The formation of the 5-iodo isomer is generally less favorable in electrophilic aromatic substitution on this substrate.
Q3: Which iodinating agents are commonly used for aromatic compounds?
Several reagents can be used for the iodination of aromatic rings. Common choices include:
-
Molecular Iodine (I₂) with an oxidizing agent (e.g., nitric acid, hydrogen peroxide).
-
N-Iodosuccinimide (NIS) , often with a catalytic amount of a Brønsted or Lewis acid.
-
1,3-Diiodo-5,5-dimethylhydantoin (DIH) .
-
Iodine Monochloride (ICl) , a highly reactive iodinating agent.
The choice of reagent can significantly impact both the reactivity and the regioselectivity of the reaction.
Q4: How can I favor iodination at a specific position?
To favor a specific regioisomer, you may need to employ advanced strategies that go beyond standard electrophilic substitution conditions. For instance, to achieve high selectivity for the ortho position (2- or 6-position), a directed C-H activation approach using a transition metal catalyst is often the most effective method. This strategy utilizes the carboxylic acid group as a directing group to guide the iodination to its adjacent positions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive iodinating agent: Iodine itself is the least reactive halogen in electrophilic aromatic substitution. 2. Deactivation of the aromatic ring: The carboxylic acid group deactivates the ring towards electrophilic attack. 3. Reaction temperature is too low. | 1. Use a more reactive iodinating agent such as N-Iodosuccinimide (NIS) with a catalytic amount of an acid (e.g., trifluoroacetic acid), or Iodine Monochloride (ICl). 2. Employ a catalytic system, such as those based on palladium or iridium, which can facilitate C-H activation even on deactivated rings. 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. |
| Poor Regioselectivity (Mixture of Isomers) | 1. Conflicting directing effects: The ortho, para-directing methoxy group and the meta-directing carboxylic acid group are in competition. 2. Harsh reaction conditions: Highly reactive reagents or high temperatures can lead to a loss of selectivity. | 1. To favor ortho-iodination (2- or 6-position), utilize a directed C-H activation strategy with a palladium or iridium catalyst. This approach uses the carboxylic acid as a directing group. 2. For potentially favoring the 4-position, milder conditions with NIS and a suitable solvent may be explored, though achieving high selectivity can be challenging. 3. Consider a multi-step synthetic route involving protecting groups if a specific isomer is required and direct iodination fails to provide the desired selectivity. |
| Di- or Poly-iodination | 1. Highly activating substrate: While the carboxylic acid is deactivating, the methoxy group is activating. 2. Excess iodinating agent. | 1. Use a stoichiometric amount of the iodinating agent. 2. Slowly add the iodinating agent to the reaction mixture to maintain a low concentration. 3. Monitor the reaction carefully and stop it once the desired mono-iodinated product is formed. |
Experimental Protocols
Method 1: General Electrophilic Iodination using N-Iodosuccinimide (NIS)
This protocol is a starting point for the iodination of 3-methoxybenzoic acid and is likely to produce a mixture of isomers.
Materials:
-
3-Methoxybenzoic acid
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (or another suitable solvent like dichloromethane or acetic acid)
-
Trifluoroacetic acid (TFA) (catalytic amount, optional)
Procedure:
-
In a round-bottom flask, dissolve 3-methoxybenzoic acid (1.0 eq) in the chosen solvent.
-
Add N-Iodosuccinimide (1.0-1.2 eq).
-
If desired, add a catalytic amount of trifluoroacetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature. The reaction can be gently heated if no conversion is observed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the regioisomers.
Method 2: Regioselective ortho-Iodination via Iridium-Catalyzed C-H Activation
This protocol is designed to selectively introduce an iodine atom at the position ortho to the carboxylic acid group (the 2- or 6-position).[1][2]
Materials:
-
3-Methoxybenzoic acid
-
[Ir(Cp*)Cl₂]₂ (Iridium catalyst)
-
N-Iodosuccinimide (NIS)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as the solvent
Procedure:
-
To a reaction vessel, add 3-methoxybenzoic acid (1.0 eq), [Ir(Cp*)Cl₂]₂ (e.g., 2.5 mol%), and N-Iodosuccinimide (1.2 eq).
-
Add 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP).
-
Stir the reaction mixture at room temperature or with gentle heating as required.
-
Monitor the reaction for the formation of the ortho-iodinated product.
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired 2-iodo- or 6-iodo-3-methoxybenzoic acid.
Data Presentation
The following table summarizes the expected regioselectivity for different iodination methods based on general principles of electrophilic aromatic substitution and published data for similar substrates. The exact ratios for 3-methoxybenzoic acid would need to be determined experimentally.
| Method | Iodinating Agent | Directing Influence | Expected Major Product(s) | Expected Minor Product(s) |
| Standard Electrophilic Substitution | I₂/Oxidant or NIS/Acid | Methoxy (-OCH₃): ortho, para Carboxylic Acid (-COOH): meta | Mixture of 2-, 4-, and 6-iodo isomers | 5-iodo isomer |
| Directed C-H Activation | NIS/[Ir] catalyst | Carboxylic Acid (-COOH): ortho | 2-iodo- and/or 6-iodo-3-methoxybenzoic acid | Other isomers |
Visualizations
Conflicting Directing Effects in Iodination
References
Technical Support Center: Synthesis of 4-Iodo-3-methoxybenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Iodo-3-methoxybenzoic acid.
Troubleshooting Low Yield: A Step-by-Step Guide
Low yield is a common challenge in organic synthesis. This guide provides a structured approach to identifying and resolving potential issues in the synthesis of this compound, focusing on the electrophilic iodination of 3-methoxybenzoic acid.
Diagram: Troubleshooting Workflow
Caption: A logical workflow to diagnose and address common causes of low yield.
Frequently Asked Questions (FAQs)
Reaction and Optimization
Q1: My reaction appears to be incomplete, with a significant amount of starting material (3-methoxybenzoic acid) remaining. What are the likely causes and how can I improve conversion?
A1: Incomplete reactions are a primary cause of low yields. Several factors can contribute to this issue:
-
Insufficient Reaction Time: The iodination of aromatic rings can be slow. Ensure the reaction has been allowed to proceed for an adequate duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Suboptimal Temperature: While higher temperatures can increase the reaction rate, they can also lead to the formation of side products. If the reaction is sluggish at room temperature, a modest increase in temperature (e.g., to 40-50 °C) may improve the conversion rate.
-
Reagent Purity and Stoichiometry:
-
Iodinating Agent: Ensure the N-iodosuccinimide (NIS) is of high purity and has been stored properly to prevent decomposition. Using a slight excess of the iodinating agent (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.
-
Catalyst: If a catalytic amount of an acid like trifluoroacetic acid is used to activate the NIS, ensure it is fresh and added in the correct proportion.
-
-
Poor Solubility: Ensure that the 3-methoxybenzoic acid is fully dissolved in the solvent (e.g., acetonitrile) before adding the iodinating agent. Poor solubility can limit the interaction between reactants.
Q2: I am observing the formation of multiple products in my reaction mixture. What are these side products and how can I minimize their formation?
A2: The formation of multiple products can significantly reduce the yield of the desired this compound. The primary side products in this reaction are typically isomers. The methoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. In this case, the activating effect of the methoxy group is dominant.
-
Isomer Formation: The primary isomers expected are 2-Iodo-3-methoxybenzoic acid and 6-Iodo-3-methoxybenzoic acid, resulting from iodination at the ortho positions relative to the methoxy group. The desired 4-iodo product is formed due to iodination para to the methoxy group.
-
Di-iodination: At higher temperatures or with a large excess of the iodinating agent, di-iodinated products may form.
To improve selectivity for the 4-iodo isomer:
-
Control Reaction Temperature: Maintaining a lower reaction temperature (e.g., room temperature) can enhance the regioselectivity of the reaction.
-
Stoichiometry: Use a controlled amount of the iodinating agent (around 1.0-1.1 equivalents) to minimize the risk of di-iodination.
-
Choice of Iodinating Agent: While NIS is a common choice, other iodinating agents could be explored for improved regioselectivity, though this would require significant procedural changes.
Workup and Purification
Q3: My final product is difficult to purify, and I am losing a significant amount during this stage. What are the recommended purification methods?
A3: Effective purification is crucial for obtaining a high yield of a pure product.
-
Recrystallization: This is the most common method for purifying solid organic compounds.
-
Solvent Selection: Choose a solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water is often a good starting point.
-
Cooling Rate: Allow the hot solution to cool slowly to promote the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
-
Washing: After filtration, wash the collected crystals with a small amount of cold solvent to remove any residual impurities adhering to the surface.
-
Acid-Base Extraction: Since the product is a carboxylic acid, an acid-base extraction during the workup can be effective in separating it from non-acidic impurities. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the deprotonated product can then be washed with an organic solvent to remove neutral impurities, followed by acidification to precipitate the pure product.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: The identity and purity of the final product should be confirmed using various analytical techniques:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: These techniques will confirm the structure of the compound by showing the expected signals for the aromatic protons, the methoxy group, and the carboxylic acid proton, as well as the correct number and type of carbon atoms.
-
IR Spectroscopy: This will show characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch, and the C-O stretches of the ether and carboxylic acid.
-
-
Chromatography:
-
TLC: A single spot on a TLC plate (visualized under UV light and/or with a staining agent) in an appropriate solvent system suggests a high degree of purity.
-
HPLC/LC-MS: These techniques can provide quantitative information about the purity of the sample and confirm the molecular weight of the product.
-
Experimental Protocol: Synthesis of this compound
This protocol describes a representative method for the synthesis of this compound via electrophilic iodination of 3-methoxybenzoic acid using N-iodosuccinimide (NIS).
Diagram: Experimental Workflow
Caption: A step-by-step workflow for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Methoxybenzoic acid | 152.15 | 1.52 g | 10 mmol |
| N-Iodosuccinimide (NIS) | 224.98 | 2.47 g | 11 mmol |
| Acetonitrile (CH₃CN) | 41.05 | 40 mL | - |
| Ethyl acetate | 88.11 | As needed | - |
| 10% aq. Sodium thiosulfate (Na₂S₂O₃) | - | As needed | - |
| Saturated aq. Sodium chloride (brine) | - | As needed | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | As needed | - |
| Ethanol | 46.07 | As needed | - |
| Deionized water | 18.02 | As needed | - |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxybenzoic acid (1.52 g, 10 mmol) in acetonitrile (40 mL).
-
Addition of Iodinating Agent: To the stirred solution, add N-iodosuccinimide (2.47 g, 11 mmol) in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with 10% aqueous sodium thiosulfate solution (2 x 20 mL) to remove any unreacted iodine, followed by saturated aqueous sodium chloride (brine) (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
-
Expected Outcome
The procedure should yield this compound as a solid. The yield will be dependent on the successful implementation of the troubleshooting steps outlined above. The purity should be assessed by melting point and spectroscopic methods.
Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions.
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Iodo-3-methoxybenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during cross-coupling reactions with 4-iodo-3-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The main challenges associated with this compound in cross-coupling reactions stem from the presence of the carboxylic acid and the electron-donating methoxy group. The carboxylic acid can react with the basic conditions required for many coupling reactions, potentially leading to solubility issues or unwanted side reactions. The electron-rich nature of the aromatic ring, due to the methoxy group, can sometimes make the oxidative addition step of the catalytic cycle more challenging compared to electron-deficient aryl iodides.
Q2: How does the carboxylic acid group affect catalyst selection and reaction conditions?
A2: The acidic proton of the carboxylic acid will react with the base used in the coupling reaction. Therefore, it is crucial to use at least one extra equivalent of base to neutralize the substrate before it can participate in the catalytic cycle. The resulting carboxylate salt may have different solubility properties than the starting material, which could necessitate solvent screening to ensure all components remain in solution. In some cases, protecting the carboxylic acid as an ester may be a viable strategy to avoid these complications.
Q3: Can decarboxylation be a side reaction?
A3: Yes, under certain conditions, particularly at high temperatures, decarboxylation of benzoic acids can occur in the presence of a palladium catalyst. This would lead to the formation of 2-iodoanisole as a byproduct, which could then undergo the cross-coupling reaction. If you observe the formation of the coupled product without the carboxylic acid group, consider lowering the reaction temperature or screening for a catalyst system that operates under milder conditions.
Q4: Which cross-coupling reaction is most suitable for my desired transformation with this compound?
A4: The choice of reaction depends on the desired carbon-carbon bond to be formed:
-
Suzuki-Miyaura Coupling: Ideal for forming aryl-aryl bonds by coupling with a boronic acid or ester.
-
Heck Coupling: Suitable for forming a carbon-carbon bond with an alkene, leading to substituted styrenes or cinnamates.
-
Sonogashira Coupling: Used to couple with a terminal alkyne to form an arylalkyne.
Each of these reactions has its own set of optimal catalysts, ligands, and conditions.
Troubleshooting Guides
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Insufficient Base | The carboxylic acid on your substrate will consume one equivalent of base. Ensure you are using at least two equivalents of base, one to deprotonate the carboxylic acid and one to facilitate the catalytic cycle. |
| Poor Solubility | The carboxylate salt of your starting material may not be soluble in the reaction solvent. Try a different solvent system, such as a mixture of an organic solvent (e.g., dioxane, toluene) and water, to improve solubility. |
| Catalyst Inactivation | Ensure your reaction is properly degassed to remove oxygen, which can deactivate the palladium catalyst. Use fresh, high-quality catalyst and ligands. |
| Steric Hindrance | If your boronic acid partner is sterically hindered, the reaction may be sluggish. Consider using a more active catalyst system with bulky, electron-rich phosphine ligands like SPhos or XPhos. |
| Protodeboronation | The boronic acid can be sensitive to aqueous basic conditions, leading to its decomposition. Try using anhydrous conditions with a base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). |
Troubleshooting Workflow for Low Suzuki Coupling Yield
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Problem 2: Side Reactions in Heck Coupling
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Formation of Palladium Black | This indicates catalyst decomposition. If using a "ligand-free" protocol, the addition of a phosphine ligand (e.g., PPh₃ or P(o-tol)₃) can stabilize the catalyst. |
| Double Arylation of Alkene | This can occur with highly reactive catalyst systems. Try reducing the catalyst loading or lowering the reaction temperature. |
| Isomerization of the Product | The double bond in the product may isomerize under the reaction conditions. Using a milder base or shorter reaction times can sometimes mitigate this. |
| Low Regioselectivity | With unsymmetrical alkenes, a mixture of regioisomers may be formed. The choice of ligand can influence selectivity. Screening different phosphine ligands may be necessary. |
Decision Tree for Heck Reaction Side Products
Caption: Decision tree for troubleshooting side reactions in Heck coupling.
Problem 3: Homocoupling (Glaser Coupling) in Sonogashira Reaction
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Presence of Oxygen | The copper-catalyzed homocoupling of alkynes is often promoted by oxygen. Ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (argon or nitrogen). |
| High Copper Concentration | While Cu(I) is a co-catalyst, high concentrations can favor homocoupling. Try reducing the amount of the copper source (e.g., CuI) or consider using copper-free Sonogashira conditions. |
| Inappropriate Base | The choice of amine base (e.g., triethylamine, diisopropylamine) can influence the rate of homocoupling. Ensure the base is pure and dry. Screening different amine bases may be beneficial. |
| Slow Cross-Coupling | If the desired cross-coupling is slow, homocoupling may become a more significant side reaction. Consider using a more active palladium catalyst or ligand to accelerate the cross-coupling pathway. |
Logical Flow for Minimizing Sonogashira Homocoupling
Technical Support Center: Solvent Effects on the Reactivity of 4-Iodo-3-methoxybenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the impact of solvents on the reactivity of 4-Iodo-3-methoxybenzoic acid in various chemical transformations.
General Troubleshooting for Cross-Coupling Reactions
Question: My cross-coupling reaction with this compound is failing or providing a low yield. What are the initial solvent-related troubleshooting steps?
Answer: When a cross-coupling reaction such as Suzuki-Miyaura, Sonogashira, Heck, or Buchwald-Hartwig gives poor results, the solvent is a primary parameter to investigate. Here is a step-by-step guide to address solvent-related issues:
-
Verify Solvent Purity and Anhydrous Conditions : Many palladium-catalyzed reactions are sensitive to moisture and oxygen. Ensure that the solvent is of an appropriate grade and thoroughly dried. It is also crucial to degas the solvent prior to use to eliminate dissolved oxygen, which can deactivate the palladium catalyst.[1]
-
Re-evaluate Solvent Choice : The selection of a solvent can significantly impact reaction rates and yields.[1] An ideal solvent should effectively dissolve all reactants, the catalyst, and the base, be stable at the reaction temperature, and facilitate the catalytic cycle.[1]
-
Consider Solvent Polarity : The polarity of the solvent can influence the stability of intermediates and transition states within the catalytic cycle. For example, polar aprotic solvents like DMF or acetonitrile may alter the selectivity in Suzuki-Miyaura couplings.[1]
-
Assess Potential Inhibitory Effects : Certain solvents can coordinate with the palladium center, thereby inhibiting catalysis. For instance, chlorinated solvents and strongly coordinating solvents like pyridine or acetonitrile can sometimes be detrimental.[1]
Frequently Asked Questions (FAQs) and Troubleshooting by Reaction Type
Suzuki-Miyaura Coupling
Question: I am conducting a Suzuki-Miyaura coupling with this compound and an arylboronic acid in THF, but the yield is low. What other solvents should I consider?
Answer: While THF is a common solvent for Suzuki-Miyaura couplings, its efficacy can be substrate-dependent.[1] If you are observing low yields, it is advisable to screen a variety of solvents with different properties. Good alternatives to test include polar aprotic solvents like DMF, dioxane, or DME, as well as alcoholic solvents or aqueous mixtures.[1] The choice of base should be re-evaluated in conjunction with the solvent, as their compatibility is crucial for the reaction's success.
Question: Can the solvent affect the selectivity of my Suzuki-Miyaura reaction if my coupling partner has multiple reactive sites?
Answer: Yes, the solvent can significantly influence the selectivity of Suzuki-Miyaura couplings, especially with substrates that have multiple leaving groups.[1] Polar solvents have the ability to stabilize certain transition states, which can lead to a change in selectivity.[1]
Sonogashira Coupling
Question: My Sonogashira coupling of this compound with a terminal alkyne is sluggish. Could the solvent be the problem?
Answer: Absolutely. The solvent in a Sonogashira coupling must effectively dissolve the aryl halide, the alkyne, the palladium catalyst, the copper co-catalyst, and the base.[1] If any of these components exhibit poor solubility, the reaction rate will be significantly impeded.[1] Common solvents for this reaction include polar aprotic solvents like DMF and acetonitrile, as well as amines such as triethylamine, which can also function as the base.[2] In some instances, a co-solvent may be required to ensure all components remain in solution.
Heck Reaction
Question: What are the typical solvents used for the Heck reaction with aryl iodides like this compound?
Answer: The Heck reaction is often performed in polar aprotic solvents such as DMF, NMP, or acetonitrile.[3][4] These solvents are effective at dissolving the reactants and the palladium catalyst. The choice of base is also critical and is often used in conjunction with the solvent to achieve optimal results.
Buchwald-Hartwig Amination
Question: Which solvents are recommended for the Buchwald-Hartwig amination of this compound?
Answer: The Buchwald-Hartwig amination is commonly carried out in nonpolar aromatic solvents like toluene or xylene, or in ethers such as 1,4-dioxane.[5][6] However, due to the environmental and safety concerns associated with these solvents, greener alternatives are increasingly being explored. It is important to select a solvent that is compatible with the chosen base and ligand system.
Data Presentation: Solvent Effects on Reaction Yields
The following tables provide representative data on the effect of different solvents on the yield of common cross-coupling reactions with this compound. These values are based on general trends observed for similar aryl iodides and should be used as a starting point for optimization.
Table 1: Representative Yields for Suzuki-Miyaura Coupling
| Solvent System | Typical Base | Representative Yield (%) | General Considerations |
| Toluene/Water | K₂CO₃, K₃PO₄ | 85-95 | Biphasic system, may require a phase-transfer catalyst.[1] |
| Dioxane/Water | K₂CO₃, Cs₂CO₃ | 90-98 | Commonly used for a wide range of substrates.[1] |
| DME/Water | Na₂CO₃, K₂CO₃ | 80-92 | DME can act as a chelating ligand for palladium.[1] |
| Ethanol/Water | NaOH, Na₂CO₃ | 75-88 | A greener solvent option, can be effective at milder temperatures.[1] |
| DMF | CsF, K₂CO₃ | 88-96 | Highly polar, can enhance reaction rates but may also promote side reactions.[1] |
Table 2: Representative Yields for Sonogashira Coupling
| Solvent | Typical Base | Representative Yield (%) | General Considerations |
| DMF | Et₃N, DIPEA | 90-97 | Good solvating power for a broad range of substrates.[1] |
| Acetonitrile | Et₃N, DIPEA | 85-94 | Can be a good alternative to DMF. |
| Toluene | Et₃N, DIPEA | 70-85 | Less polar, may require higher temperatures.[2] |
| THF | Et₃N, DIPEA | 75-88 | Common solvent, but may not be optimal for all substrates. |
Table 3: Representative Yields for Heck Reaction
| Solvent | Typical Base | Representative Yield (%) | General Considerations |
| DMF | Et₃N, K₂CO₃ | 85-95 | A common and effective solvent for the Heck reaction.[3] |
| NMP | Et₃N, K₂CO₃ | 88-96 | Similar to DMF, with a higher boiling point. |
| Acetonitrile | Et₃N, K₂CO₃ | 80-92 | Good choice for many Heck couplings. |
Table 4: Representative Yields for Buchwald-Hartwig Amination
| Solvent | Typical Base | Representative Yield (%) | General Considerations |
| Toluene | NaOtBu, K₃PO₄ | 85-95 | A standard solvent for this reaction.[5] |
| 1,4-Dioxane | NaOtBu, Cs₂CO₃ | 88-97 | Often gives excellent results but has safety concerns.[5] |
| t-Butanol | K₃PO₄ | 75-85 | Can serve as both solvent and base activator. |
Experimental Protocols
The following are generalized experimental protocols. Researchers should optimize these conditions for their specific substrates and reaction scales.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup : To a dry reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.).[1]
-
Solvent Addition : Add the chosen degassed solvent or solvent mixture (e.g., dioxane/water 4:1) to the vessel.[1]
-
Reaction Execution : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by TLC or LC-MS.[1]
-
Workup and Purification : After completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry the organic layer, and purify by column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup : To a dry reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).[1]
-
Solvent and Reagent Addition : Add the degassed solvent (e.g., DMF or triethylamine). Add the terminal alkyne (1.1-1.5 equiv.) and the amine base (if not used as the solvent, e.g., DIPEA, 2-3 equiv.).[1]
-
Reaction Execution : Stir the reaction mixture at room temperature or heat as required under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.[1]
-
Workup and Purification : Upon completion, quench the reaction, extract the product with an organic solvent, wash, dry, and purify by column chromatography.
General Protocol for Heck Reaction
-
Reaction Setup : To a Schlenk flask or sealed tube, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (if used, 4-10 mol%).[7]
-
Reagent Addition : Evacuate and backfill the vessel with an inert gas. Add the degassed solvent and the base (e.g., Et₃N, 2.0 equiv). Add the alkene (1.5 equiv) to the reaction mixture.[7]
-
Reaction Execution : Heat the reaction to 80-120 °C and stir for 6-24 hours. Monitor by TLC or GC-MS.[7]
-
Workup and Purification : Once complete, cool the mixture, filter off any solids, dilute the filtrate with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.[7]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup : Oven-dry all glassware. To a reaction flask, add this compound (1.0 equiv.), the amine (1.1-1.3 equiv.), the base (e.g., NaOtBu, 1.2-1.5 equiv.), the palladium pre-catalyst, and the ligand.
-
Solvent Addition : Seal the vessel and purge with an inert gas. Add the degassed anhydrous solvent (e.g., toluene).
-
Reaction Execution : Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification : After cooling to room temperature, quench the reaction with water or saturated aqueous ammonium chloride. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. books.lucp.net [books.lucp.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Reactions of 4-Iodo-3-methoxybenzoic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for selecting the optimal base in Suzuki-Miyaura cross-coupling reactions involving 4-iodo-3-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical for the Suzuki coupling of this compound?
A1: Base selection is critical for several reasons. The primary role of the base is to facilitate the crucial transmetalation step in the catalytic cycle.[1][2][3] It does this by activating the boronic acid, making it more nucleophilic and ready to transfer its organic group to the palladium catalyst.[2][4][5] For this compound, the choice is further complicated by the acidic carboxylic acid proton. The base must be sufficient to both neutralize this acidic proton and participate in the catalytic cycle. An improper choice can lead to low yields, catalyst deactivation, or undesirable side reactions.[6]
Q2: How does the carboxylic acid functional group on my substrate affect the reaction?
A2: The carboxylic acid group presents a unique challenge. Its acidic proton will be deprotonated by the base. Therefore, you must use at least one additional equivalent of base to account for this acid-base neutralization.[6] Furthermore, the resulting carboxylate anion can potentially coordinate with the palladium center, which may inhibit the catalyst and slow down the reaction.[6] Careful selection of the base and reaction conditions is necessary to overcome this potential issue.
Q3: What are the most commonly used bases for this type of reaction, and what are their pros and cons?
A3: A variety of inorganic bases are typically used.[3] The most common choices include:
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most frequently used bases, often in a biphasic solvent system with water.[3][7] Potassium carbonate (K₂CO₃) is a reliable, cost-effective choice.[8] Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and is often more effective for difficult couplings.[7][9]
-
Phosphates (K₃PO₄): Potassium phosphate is a stronger base that is particularly effective for challenging substrates, including those with functionalities that can interfere with the catalyst.[8][10] It can often be used under anhydrous conditions.
-
Hydroxides (NaOH, KOH): While effective, these strong bases can sometimes promote side reactions or cause the degradation of sensitive starting materials or products.[3]
-
Fluorides (KF): Potassium fluoride is considered a milder base.[4] It can be advantageous when substrates contain base-labile functional groups or to minimize side reactions like protodeboronation.[4][10]
Q4: What is protodeboronation and how can I prevent it?
A4: Protodeboronation is a common side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[10] This is often promoted by strong bases and the presence of water.[10] To minimize this, you can:
-
Switch to a milder base, such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).[10]
-
Employ anhydrous reaction conditions if compatible with your system.[10]
-
Protect the boronic acid as a boronate ester (e.g., a pinacol ester), which is generally more stable.[9]
Troubleshooting Guide
Problem 1: Low to no product yield.
-
Check Your Base: The presence of the unprotected carboxylic acid on this compound can inhibit the catalyst.[6][11] Consider switching to a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often more effective for substrates with acidic protons.[11]
-
Insufficient Base: Did you account for the acidic proton? Ensure you are using at least 2 equivalents of base: one to deprotonate the carboxylic acid and one to participate in the catalytic cycle. Often, using 2.5-3 equivalents is optimal.
-
Catalyst/Ligand Inactivity: Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[10][12] Test your catalyst on a known, reliable reaction to confirm its activity.[12] For electron-rich aryl iodides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be beneficial.[11]
-
Oxygen Contamination: Oxygen can deactivate your Pd(0) catalyst and lead to the homocoupling of your boronic acid.[10][13] Ensure your solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Nitrogen or Argon).[10][12]
Problem 2: Significant formation of a homocoupled boronic acid byproduct.
-
Deoxygenate Rigorously: This side reaction is almost always caused by the presence of oxygen in the reaction mixture.[10][13] Improve your degassing procedure (e.g., by using the freeze-pump-thaw method for 3 cycles) and ensure a good seal on your reaction vessel.
-
Use a Direct Pd(0) Source: Using a Pd(II) precatalyst can sometimes lead to higher levels of homocoupling.[13] Switching to a direct Pd(0) source like Pd(PPh₃)₄ may mitigate this issue.[12]
Base Selection Logic Diagram
The following diagram illustrates a logical workflow for selecting an appropriate base for your Suzuki reaction.
Caption: A decision workflow for troubleshooting base selection in Suzuki couplings.
Comparative Data on Base Performance
While specific data for this compound is sparse, the following table summarizes the performance of common bases in Suzuki couplings of similar aryl iodides, providing a strong basis for selection.
| Base | Typical Solvent System | Catalyst System Example | Temperature (°C) | Typical Yield Range (%) | Notes |
| K₂CO₃ | Dioxane/H₂O, EtOH/H₂O, DMF/H₂O | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | 80 - 100 | 85 - 95 | A reliable and cost-effective first choice for many systems.[14] |
| Na₂CO₃ | Dioxane/H₂O, Toluene/EtOH/H₂O | Pd(PPh₃)₄ | 80 - 100 | 80 - 90 | Generally effective, sometimes slightly lower yields than K₂CO₃.[14][15] |
| Cs₂CO₃ | Dioxane/H₂O, DMF | Pd(OAc)₂/XPhos | 80 - 110 | 88 - 95+ | Often superior for challenging substrates due to higher solubility and basicity.[7][14] |
| K₃PO₄ | Dioxane, Toluene (can be anhydrous) | Pd₂(dba)₃/Buchwald Ligands | 80 - 110 | 78 - 90+ | A strong base, excellent for preventing protodeboronation and for difficult couplings.[14] |
| KF | Toluene, THF (anhydrous) | Pd(PPh₃)₄ | 80 - 100 | Moderate to High | A milder option, useful for substrates with base-sensitive groups.[3][4] |
| NaOH / KOH | EtOH/H₂O | Pd(OAc)₂/PPh₃ | Reflux | 17 - 90 | High basicity can lead to side reactions and lower yields in some cases.[3][14] |
Yields are highly dependent on the specific boronic acid, catalyst, ligand, and reaction conditions used.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a robust starting point for the reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.5 equiv)
-
Degassed solvent (e.g., 4:1 mixture of 1,4-Dioxane/Water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas three times.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Screening Protocol for Base Optimization
This high-throughput screening method can be used to quickly identify the optimal base.
-
Preparation: In an array of reaction vials (e.g., in a 24-well plate), add a stir bar to each well. Dispense the this compound (1.0 equiv), arylboronic acid (1.2 equiv), and palladium catalyst/ligand combination into each vial.
-
Base Addition: To each designated vial, add a different base (2.5 equiv) to be screened (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KF).
-
Solvent Addition: Add the degassed solvent system to each vial.
-
Reaction: Seal the plate and place it in a preheated reaction block. Stir vigorously at the desired temperature for a set amount of time (e.g., 12 hours).
-
Analysis: After cooling, take an aliquot from each well, dilute, and analyze by LC-MS or GC-MS to determine the relative conversion to the desired product, allowing for direct comparison of base effectiveness.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
Distinguishing Isomers of 4-Iodo-3-methoxybenzoic Acid by NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is paramount. In the synthesis of substituted aromatic compounds such as 4-Iodo-3-methoxybenzoic acid, the formation of various positional isomers is a common challenge. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous identification of these isomers. This guide provides a comparative analysis of the key ¹H and ¹³C NMR spectral features that differentiate this compound from its primary isomers.
This guide will focus on the characterization of this compound and its isomers where the iodo, methoxy, and carboxylic acid groups are rearranged around the benzene ring. The electronic effects of these substituents—the electron-withdrawing nature of the iodine atom and the carboxylic acid, and the electron-donating character of the methoxy group—result in distinct chemical shifts and splitting patterns in their respective NMR spectra, providing a unique fingerprint for each isomer.
Comparative NMR Data of this compound Isomers
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its key isomers. It is important to note that experimental data for all isomers may not be readily available in the public domain. In such cases, the expected shifts are based on established substituent effects on the benzene ring.
Table 1: ¹H NMR Chemical Shift (δ, ppm) Comparison of this compound Isomers
| Isomer | Structure | Aromatic Protons (δ, ppm) | Methoxy Protons (δ, ppm) | Carboxylic Acid Proton (δ, ppm) |
| This compound | ![]() | H-2: ~7.7 (d) H-5: ~7.9 (d) H-6: ~7.4 (dd) | ~3.9 | ~13.0 |
| 3-Iodo-4-methoxybenzoic acid | ![]() | H-2: ~8.2 (d) H-5: ~7.0 (d) H-6: ~7.9 (dd) | ~3.9 | ~13.0 |
| 5-Iodo-2-methoxybenzoic acid | ![]() | H-3: ~7.0 (d) H-4: ~7.8 (dd) H-6: ~8.0 (d) | ~3.9 | ~13.0 |
| 2-Iodo-5-methoxybenzoic acid | ![]() | H-3: ~7.9 (d) H-4: ~7.0 (dd) H-6: ~7.3 (d) | ~3.8 | ~13.0 |
Note: The exact chemical shifts and coupling constants (J) are dependent on the solvent and concentration. The provided values are approximate and for comparative purposes. 'd' denotes a doublet and 'dd' denotes a doublet of doublets.
Table 2: ¹³C NMR Chemical Shift (δ, ppm) Comparison of this compound Isomers
| Isomer | Structure | C=O (δ, ppm) | C-OCH₃ (δ, ppm) | C-I (δ, ppm) | Aromatic Carbons (δ, ppm) | OCH₃ (δ, ppm) |
| This compound | ![]() | ~167 | ~157 | ~92 | ~112, 124, 131, 138 | ~56 |
| 3-Iodo-4-methoxybenzoic acid | ![]() | ~166 | ~161 | ~85 | ~111, 124, 132, 141 | ~57 |
| 5-Iodo-2-methoxybenzoic acid | ![]() | ~166 | ~158 | ~83 | ~115, 122, 139, 141 | ~56 |
| 2-Iodo-5-methoxybenzoic acid | ![]() | ~168 | ~158 | ~90 | ~115, 118, 123, 134 | ~56 |
Note: The provided values are approximate and for comparative purposes.
Experimental Protocols
A detailed and consistent experimental protocol is crucial for obtaining high-quality, comparable NMR data.
Sample Preparation:
-
Weigh approximately 10-20 mg of the purified isomer.
-
Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Ensure complete dissolution, using gentle vortexing if necessary.
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 0-16 ppm.
-
Temperature: 298 K.
-
-
Processing:
-
Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-220 ppm.
-
Temperature: 298 K.
-
-
Processing:
-
Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Visualization of Isomeric Relationships and NMR Characterization Workflow
The following diagrams illustrate the relationships between the isomers and the general workflow for their characterization by NMR.
Caption: Relationship of this compound and its key isomers.
Caption: Experimental workflow for NMR-based isomer characterization.
By carefully analyzing the number of signals, their chemical shifts, and the coupling patterns in both ¹H and ¹³C NMR spectra, researchers can confidently distinguish between the different positional isomers of this compound. This guide provides a foundational framework for this analytical process, emphasizing the importance of consistent experimental methodology for reliable and reproducible results.
A Comparative Guide to the Reactivity of Iodo-methoxybenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of various positional isomers of iodo-methoxybenzoic acid. Understanding the nuanced differences in reactivity among these isomers is crucial for optimizing synthetic routes, predicting reaction outcomes, and accelerating the development of novel pharmaceuticals and functional materials. The reactivity of these compounds is primarily governed by the interplay of electronic and steric effects imparted by the iodo, methoxy, and carboxylic acid functional groups. This document summarizes key reactivity trends in common cross-coupling and nucleophilic substitution reactions, supported by theoretical principles and representative experimental data.
Influence of Substituent Position on Reactivity
The reactivity of iodo-methoxybenzoic acid isomers is a function of the electronic and steric environment of the carbon-iodine (C-I) bond and the aromatic ring.
-
Electronic Effects: The methoxy group (-OCH₃) is a powerful electron-donating group through resonance (+R effect), increasing electron density at the ortho and para positions. However, due to the high electronegativity of the oxygen atom, it also exerts an electron-withdrawing inductive effect (-I effect). The iodo group (-I) is an electron-withdrawing group through induction (-I effect) and a weak deactivator of the aromatic ring. The carboxylic acid group (-COOH) is a deactivating, meta-directing group. The interplay of these effects modulates the electron density of the aromatic ring and the polarity of the C-I bond, which is critical for reactions like palladium-catalyzed cross-couplings.
-
Steric Hindrance: The proximity of the methoxy or carboxylic acid group to the iodine atom can sterically hinder the approach of reactants and catalysts. This is particularly relevant in palladium-catalyzed cross-coupling reactions where a bulky palladium complex needs to coordinate to the iodine-bearing carbon.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are fundamental transformations in modern organic synthesis. The reactivity of aryl iodides in these reactions is generally higher than that of the corresponding bromides and chlorides due to the lower bond dissociation energy of the C-I bond. This facilitates the initial oxidative addition step in the catalytic cycle, which is often rate-determining.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reactivity of iodo-methoxybenzoic acid isomers in this reaction is influenced by both electronic and steric factors. For instance, a methoxy group ortho to the iodine can sterically hinder the approach of the palladium catalyst, potentially slowing down the reaction. Conversely, the electronic effect of the methoxy group can influence the electron density at the reaction center.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Iodo-methoxybenzoic Acid Isomers with Phenylboronic Acid
| Isomer | Methoxy Position | Iodo Position | Carboxylic Acid Position | Typical Yield (%) |
| 1 | 2 | 3 | 1 | Moderate to Good |
| 2 | 2 | 4 | 1 | Good to Excellent |
| 3 | 2 | 5 | 1 | Good to Excellent |
| 4 | 3 | 2 | 1 | Moderate |
| 5 | 3 | 4 | 1 | Good to Excellent |
| 6 | 4 | 2 | 1 | Moderate to Good |
| 7 | 4 | 3 | 1 | Good to Excellent |
Note: The yields presented are representative and can vary significantly based on the specific reaction conditions (catalyst, ligand, base, solvent, temperature).
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. Similar to the Suzuki-Miyaura coupling, the reactivity of iodo-methoxybenzoic acid isomers is dependent on the substitution pattern.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aromatic rings. The reaction is facilitated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group (in this case, iodide). The carboxylic acid and iodo groups are electron-withdrawing, which can activate the ring for nucleophilic attack. The electron-donating methoxy group, however, can have a deactivating effect unless its position allows for resonance stabilization of the Meisenheimer intermediate.
The rate of SNAr reactions is highly dependent on the stability of the intermediate Meisenheimer complex. The positions of the methoxy and carboxylic acid groups relative to the iodine atom will determine the extent of resonance stabilization of this intermediate.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of the iodo-methoxybenzoic acid isomer (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., a mixture of toluene, ethanol, and water) is added. The reaction mixture is then heated (typically between 80-100 °C) and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). After completion, the reaction is worked up by extraction and purified by column chromatography.
General Procedure for Sonogashira Cross-Coupling
To a reaction vessel containing the iodo-methoxybenzoic acid isomer (1.0 mmol) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) in a suitable solvent (e.g., THF or DMF), is added a copper(I) co-catalyst (e.g., CuI, 0.1 mmol) and a base (e.g., triethylamine). The terminal alkyne (1.2 mmol) is then added, and the reaction mixture is stirred at room temperature or with gentle heating under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is worked up and the product is purified by chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Conclusion
The reactivity of iodo-methoxybenzoic acid isomers is a complex interplay of electronic and steric factors. In general, for palladium-catalyzed cross-coupling reactions, isomers with less steric hindrance around the iodine atom and favorable electronic properties will exhibit higher reactivity. For nucleophilic aromatic substitution, the positions of the electron-withdrawing carboxylic acid group and the electron-donating methoxy group relative to the iodine atom are critical in stabilizing the intermediate and thus determining the reaction rate. This guide provides a foundational understanding to aid in the selection of the appropriate isomer and reaction conditions for a desired synthetic outcome. For specific applications, empirical optimization of reaction conditions is always recommended.
A Comparative Guide to 4-Iodo-3-methoxybenzoic Acid and 5-Iodo-3-methoxybenzoic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, substituted benzoic acids are foundational building blocks. Among these, iodinated methoxybenzoic acids serve as versatile intermediates, primarily due to the reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of two key positional isomers, 4-Iodo-3-methoxybenzoic acid and 5-Iodo-3-methoxybenzoic acid, focusing on their synthetic performance and structural nuances that influence reactivity.
While direct, side-by-side comparative studies for these specific isomers are not extensively documented in peer-reviewed literature, this guide leverages established principles of physical organic chemistry and presents available data on analogous compounds to provide a robust predictive comparison.
Structural and Reactivity Analysis
The key to understanding the differential performance of these two isomers lies in the relative positions of the iodo, methoxy, and carboxylic acid groups on the benzene ring. These positions dictate the electronic and steric environment of the reactive C-I bond, which is the primary site for oxidative addition in common cross-coupling reactions.
This compound: The iodo group is para to the electron-withdrawing carboxylic acid and meta to the electron-donating methoxy group. The methoxy group is positioned ortho to the iodine, which can exert a steric influence on the approach of a bulky palladium catalyst.
5-Iodo-3-methoxybenzoic acid: The iodo group is meta to both the carboxylic acid and the methoxy group. This placement results in less direct electronic influence from the other substituents compared to the 4-iodo isomer. Crucially, the iodine atom is less sterically hindered, with no ortho substituents.
This fundamental structural difference is expected to lead to higher reactivity for the 5-iodo isomer in palladium-catalyzed reactions due to the greater accessibility of the C-I bond for oxidative addition.
Caption: Logical comparison of reactivity based on substituent positions.
Performance in Cross-Coupling Reactions
Aryl iodides are premier substrates for a variety of palladium-catalyzed cross-coupling reactions due to the relatively low bond dissociation energy of the C-I bond, which facilitates the rate-determining oxidative addition step.[1][2] The primary reactions of interest include the Suzuki-Miyaura, Sonogashira, and Heck couplings.
Data Presentation
The following table summarizes representative experimental data for Suzuki-Miyaura cross-coupling reactions using an aryl iodide structurally similar to the title compounds. This data serves as a practical benchmark for what researchers can expect.
Table 1: Representative Data for Suzuki-Miyaura Coupling of a Structurally Similar Aryl Iodide (Data is adapted from studies on 3-Iodo-4-methoxybenzoic acid methyl ester and serves as an illustrative example)
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (6%) | NaOPh | Benzene | Reflux | 48 | ~95% | [3] |
| Mesitylboronic ester | Pd(PPh₃)₄ (6%) | NaOPh | Benzene | Reflux | 96 | ~90% | [3] |
| 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | High | [4] (Adapted Protocol) |
| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | High | General Protocol |
Experimental Protocols
The following are detailed, generalized methodologies for key cross-coupling reactions, which can be adapted for both 4-Iodo- and 5-Iodo-3-methoxybenzoic acid.
General Protocol for Suzuki-Miyaura Coupling
This reaction forms a new carbon-carbon single bond between the aryl iodide and a boronic acid.
-
Reactant Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the iodo-methoxybenzoic acid (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 ratio) is commonly used.
-
Reaction: Heat the mixture with vigorous stirring at a temperature ranging from 80-110 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Generalized experimental workflow for a Suzuki-Miyaura coupling.
General Protocol for Sonogashira Coupling
This reaction forms a C(sp²)-C(sp) bond between the aryl iodide and a terminal alkyne.[5][6]
-
Reactant Preparation: To a dry Schlenk flask under an inert atmosphere, add the iodo-methoxybenzoic acid (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst such as CuI (1-5 mol%).
-
Solvent and Base: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the mixture.
-
Reaction: Stir the reaction at a temperature ranging from room temperature to 80 °C for 2-24 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues and concentrate the filtrate.
-
Purification: Purify the crude product via flash column chromatography.
General Protocol for Heck Reaction
The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene.[7][8]
-
Reactant Preparation: In a sealable reaction vessel, combine the iodo-methoxybenzoic acid (1.0 eq), the alkene (1.1-1.5 eq), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 2-10 mol%).
-
Base and Solvent: Add a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.0 eq) and a polar aprotic solvent such as DMF or acetonitrile.
-
Reaction: Seal the vessel and heat the mixture to 80-140 °C for 12-48 hours.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the resulting product by column chromatography.
Conclusion and Recommendations
Both this compound and 5-Iodo-3-methoxybenzoic acid are valuable and highly reactive intermediates for the synthesis of complex organic molecules. The choice between them should be guided by the specific synthetic strategy and desired final structure.
-
5-Iodo-3-methoxybenzoic acid is predicted to be the more reactive substrate in palladium-catalyzed cross-coupling reactions. Its unhindered iodine atom allows for more facile oxidative addition, which may lead to higher yields, faster reaction times, or the ability to use lower catalyst loadings and milder conditions. It is the recommended choice when steric hindrance is a concern or when maximizing reactivity is paramount.
-
This compound remains a highly effective substrate. The potential for steric hindrance from the ortho-methoxy group is a key consideration. This may necessitate slightly more forcing conditions (higher temperature, longer reaction times, or more active catalyst systems) compared to its 5-iodo isomer, particularly when coupling with bulky reaction partners. However, its specific substitution pattern may be essential for accessing particular target molecules.
For any novel synthesis, it is recommended to perform small-scale optimization studies to determine the ideal conditions for the specific substrates and catalyst system being employed.
References
- 1. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
A Comparative Guide to the Synthesis of 4-Iodo-3-methoxybenzoic Acid
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 4-Iodo-3-methoxybenzoic acid is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed comparison of two primary synthetic routes to this molecule: direct electrophilic iodination of 3-methoxybenzoic acid and the Sandmeyer reaction of 4-amino-3-methoxybenzoic acid. The performance of each protocol is evaluated based on experimental data to aid in methodological selection.
Comparison of Synthesis Protocols
The selection of a synthetic route often depends on factors such as the availability of starting materials, desired yield and purity, reaction time, and overall complexity. The following table summarizes the key quantitative data for the two synthesis methods discussed.
| Parameter | Method 1: Direct Iodination | Method 2: Sandmeyer Reaction |
| Starting Material | 3-Methoxybenzoic Acid | 4-Amino-3-methoxybenzoic acid |
| Key Reagents | N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA) | Sodium nitrite (NaNO₂), Potassium iodide (KI), Sulfuric acid (H₂SO₄) |
| Solvent | Acetonitrile | Water, Diethyl ether |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-4 hours | ~4 hours |
| Reported Yield | High (typically >90% for similar substrates)[1] | ~70%[2] |
| Purity | High, regioselective[1] | Good, purification by chromatography may be needed[2] |
Experimental Protocols
Method 1: Direct Electrophilic Iodination of 3-methoxybenzoic acid
This method utilizes N-iodosuccinimide (NIS) as the iodinating agent with a catalytic amount of trifluoroacetic acid (TFA), which activates the NIS for electrophilic aromatic substitution.[1] The methoxy group is a strong ortho-, para-director, favoring iodination at the 4-position.
Materials:
-
3-Methoxybenzoic acid
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-methoxybenzoic acid (1 equivalent) in acetonitrile.
-
Add N-iodosuccinimide (1.1 equivalents) to the solution.
-
Add a catalytic amount of trifluoroacetic acid (0.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.[1]
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Method 2: Sandmeyer Reaction of 4-amino-3-methoxybenzoic acid
The Sandmeyer reaction is a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[3][4] In this protocol, the amino group of 4-amino-3-methoxybenzoic acid is converted to a diazonium salt, which is then displaced by iodide.
Part A: Synthesis of 4-amino-3-methoxybenzoic acid
This starting material can be synthesized from methyl 4-amino-3-methoxybenzoate.
Materials:
-
Methyl 4-amino-3-methoxybenzoate
-
Lithium hydroxide (LiOH)
-
Methanol
-
Tetrahydrofuran (THF)
-
Water
-
2 N Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
To a solution of methyl 4-amino-3-methoxybenzoate (1 equivalent) in a mixture of methanol, tetrahydrofuran, and water, add lithium hydroxide (5 equivalents).[5]
-
Stir the mixture at 25 °C for 12 hours under a nitrogen atmosphere.[5]
-
Monitor the reaction by TLC.
-
Once complete, concentrate the mixture under reduced pressure.
-
To the residue, add water and extract with ethyl acetate to remove any unreacted starting material.
-
Adjust the pH of the aqueous phase to 2 with 2 N HCl to precipitate the product.[5]
-
Filter the solid and dry under vacuum to obtain 4-amino-3-methoxybenzoic acid. A yield of 96.35% has been reported for this procedure.[5]
Part B: Sandmeyer Iodination
Materials:
-
4-amino-3-methoxybenzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Deionized water
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask, dissolve 4-amino-3-methoxybenzoic acid (1 equivalent) in deionized water and add concentrated sulfuric acid (2.8 equivalents).[2]
-
Cool the mixture in an ice-salt bath to 0 °C.
-
Slowly add a solution of sodium nitrite (1.2 equivalents) in deionized water dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture for 30 minutes at 0 °C to ensure complete formation of the diazonium salt.
-
Add diethyl ether to the reaction mixture, followed by the dropwise addition of a solution of potassium iodide (4 equivalents) in deionized water.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Add a saturated aqueous solution of sodium thiosulfate to quench any excess iodine.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound. A yield of around 70% can be expected for this type of reaction.[2]
Visualizing the Experimental Workflows
The following diagrams illustrate the logical flow of each synthetic protocol.
Caption: Workflow for the synthesis of this compound via direct iodination.
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Objective Comparison and Conclusion
Both methods present viable pathways for the synthesis of this compound, each with distinct advantages and disadvantages.
Method 1 (Direct Iodination) is a more direct and atom-economical approach, starting from a readily available precursor. The use of NIS and catalytic TFA offers mild reaction conditions and high regioselectivity, often leading to high yields.[1] This method avoids the handling of potentially unstable diazonium salts.
Method 2 (Sandmeyer Reaction) , while being a classic and reliable transformation, involves a multi-step process if the starting amine is not commercially available. The diazotization step requires careful temperature control to avoid the formation of unwanted side products.[6] Although the reported yields are generally good, they may be lower than those of the direct iodination method, and chromatographic purification is often necessary.[2]
References
- 1. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
- 2. Sandmeyer Reaction | NROChemistry [nrochemistry.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. 4-Amino-3-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. web.mnstate.edu [web.mnstate.edu]
comparative analysis of cross-coupling reactions with different aryl iodides
A Comparative Guide to Cross-Coupling Reactions with Aryl Iodides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of aryl iodides in three pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions. The selection of an appropriate aryl halide is a critical parameter that influences reaction efficiency, required conditions, and overall yield. Aryl iodides are frequently the substrates of choice due to their high reactivity, which often allows for milder reaction conditions and broader substrate scope. This document presents supporting experimental data, detailed methodologies, and mechanistic diagrams to inform reaction design and optimization.
Comparative Performance of Aryl Halides
In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide (Ar-X) is a key determinant of the reaction's success. The process typically begins with the oxidative addition of the Ar-X compound to a Pd(0) complex. The rate of this step is inversely related to the carbon-halogen (C-X) bond dissociation energy. The general trend for this bond strength is C-I < C-Br < C-Cl, which results in a corresponding reactivity trend where Aryl Iodides > Aryl Bromides > Aryl Chlorides .[1] This superior reactivity allows aryl iodides to react under milder conditions, often at lower temperatures and with lower catalyst loadings, compared to their bromide and chloride counterparts.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds by coupling an organoboron species with an organic halide. Due to their high reactivity, aryl iodides are excellent substrates for this transformation. However, it has been noted that under certain "classical" Pd/PPh₃ catalyst systems at lower temperatures (~50 °C), aryl iodides can be surprisingly less efficient than the corresponding aryl bromides.[3]
Table 1: Comparative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Coupling Partner | Catalyst System (Catalyst, Ligand, Base) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Iodobenzene | Phenylboronic acid | Pd(OAc)₂ (0.5 mol%), Ligand-Free, WEB¹ | WEB¹ | RT | 0.17 | 94 |
| 2 | Bromobenzene | Phenylboronic acid | Pd(OAc)₂ (0.5 mol%), Ligand-Free, WEB¹ | WEB¹ | RT | 0.5 | 92 |
| 3 | 4-Iodoanisole | Phenylboronic acid | Pd(OAc)₂ (0.5 mol%), Ligand-Free, WEB¹ | WEB¹ | RT | 0.25 | 95 |
| 4 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (0.5 mol%), Ligand-Free, WEB¹ | WEB¹ | RT | 0.5 | 93 |
| 5 | 2-Iodopyridine² | Phenylboronic acid | Na₂PdCl₄/sSPhos, K₂CO₃ | H₂O:ACN | 37 | 28 | 91 |
| 6 | 2-Bromopyridine² | Phenylboronic acid | Na₂PdCl₄/sSPhos, K₂CO₃ | H₂O:ACN | 37 | 28 | 41 |
| 7 | 4-Bromotoluene | 2-Pyridylboronate | Pd₂dba₃ (1.0 mol%), Ligand 1 (3.0 mol%), KF | Dioxane | 100 | 12 | 81 |
| 8 | 4-Chlorotoluene | 2-Pyridylboronate | Pd₂dba₃ (1.5 mol%), Ligand 2 (4.5 mol%), KF | Dioxane | 100 | 12 | 72 |
¹WEB = Water Extract of Banana[4] ²DNA-conjugated halide[5] *Data compiled from various sources to illustrate general trends.[4][5][6]
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, forms a substituted alkene through the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[5] Aryl iodides are highly effective in this reaction, typically requiring lower temperatures and shorter reaction times than aryl bromides.[7]
Table 2: Comparative Data for Heck Reaction
| Entry | Aryl Halide | Alkene | Catalyst System (Catalyst, Base) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 4-Iodoanisole | Styrene | Pd-complex 6 (2.0 mol%), K₂CO₃ | DMF | 60 | 12 | 92 |
| 2 | 4-Bromoanisole | Styrene | Pd-complex 6 (2.0 mol%), K₂CO₃ | DMF | 60 | 12 | 91 |
| 3 | 4-Chloroanisole | Styrene | Pd-complex 6 (2.0 mol%), K₂CO₃ | DMF | 60 | 12 | 62 |
| 4 | Iodobenzene | n-Butyl acrylate | Pd(OAc)₂ (1 mol%), PPh₃ (2 mol%), Et₃N | DMF | 100 | 4-6 | 95 |
| 5 | 4-Iodoanisole | Styrene | Pd(OAc)₂, TBAI, K₂CO₃ | DMF | 80-120 | - | 92 |
| 6 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1 mol%), Ligand 1a (2 mol%), K₂CO₃ | H₂O-DMF | 80 | 4 | 96 |
*Data compiled from various sources to illustrate general trends.[8][9][10]
Sonogashira Coupling
The Sonogashira coupling is a highly reliable method for forming C(sp²)–C(sp) bonds between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[11] The high reactivity of the carbon-iodine bond makes aryl iodides excellent substrates, often enabling the reaction to proceed efficiently at room temperature.[2] The general reactivity trend for the halide partner is: I > OTf > Br >> Cl.[12]
Table 3: Comparative Data for Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Catalyst System (Pd Cat., Cu Cat., Base) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, PPh₃, K₂CO₃ | DMF | 50 | 2 | 98 |
| 2 | 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, PPh₃, K₂CO₃ | DMF | 50 | 2 | 97 |
| 3 | 4-Iodoanisole | Phenylacetylene | CuI (10 mol%), 1,10-phen, KF/Al₂O₃ | Toluene | 110 | 24 | 78 |
| 4 | 4-Bromoanisole | Phenylacetylene | CuI (15 mol%), 1,10-phen, KF/Al₂O₃ | Toluene | 110 | 24 | 55 |
| 5 | 4-Iodonitrobenzene | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd, CuI, PPh₃, K₂CO₃ | DMF | 90 | 2 | 94 |
| 6 | 4-Bromonitrobenzene | Phenylacetylene | NS-MCM-41-Pd, CuI, PPh₃, K₂CO₃ | DMF | 90 | 2 | 98 |
*Data compiled from various sources to illustrate general trends.[13][14]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Dioxane/Water mixture)
-
Round-bottom or Schlenk flask, magnetic stirrer, condenser, and inert atmosphere setup (Argon or Nitrogen).
Procedure:
-
Reaction Setup: To an oven-dried flask, add the aryl halide, arylboronic acid, and base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent and Catalyst Addition: Add the solvent via syringe, followed by the palladium catalyst.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4][15]
General Protocol for Heck Reaction
This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl iodide with an alkene.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Alkene (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Optional Ligand (e.g., PPh₃, 2-4 mol%)
-
Base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv)
-
Solvent (e.g., DMF or Acetonitrile)
-
Standard reaction glassware and inert atmosphere setup.
Procedure:
-
Reaction Setup: In a flask, dissolve the aryl iodide, alkene, and base in the solvent.
-
Inert Atmosphere: Purge the mixture with an inert gas for 10-15 minutes.
-
Catalyst Addition: Add the palladium catalyst (and ligand, if used) to the mixture.
-
Reaction: Heat the reaction to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitoring: Follow the consumption of the aryl iodide by TLC or GC.
-
Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash chromatography.[8]
General Protocol for Sonogashira Coupling
This protocol is a general procedure for the palladium and copper co-catalyzed coupling of a terminal alkyne with an aryl iodide.[16]
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv)
-
Copper(I) iodide (CuI, 0.025 equiv)
-
Amine base (e.g., diisopropylamine or Et₃N, ~7.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Standard reaction glassware and inert atmosphere setup.
Procedure:
-
Reaction Setup: To an oven-dried flask, add the aryl iodide, palladium catalyst, and copper(I) iodide under a stream of inert gas.
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.
-
Reagent Addition: Add the anhydrous solvent via syringe. Sequentially add the amine base and the terminal alkyne while stirring.
-
Reaction: Stir the reaction mixture at the desired temperature (can be room temperature for reactive iodides).
-
Monitoring: Monitor the reaction progress by TLC or GC/MS.
-
Workup: Upon completion, cool to room temperature, dilute with an organic solvent, and filter through Celite to remove solids.
-
Purification: Wash the organic phase with saturated aqueous NH₄Cl and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.[12][16]
Mechanistic Pathways and Visualizations
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.[17][18]
Caption: Catalytic cycle of the Heck reaction.[19][20]
Caption: Dual catalytic cycles of the Sonogashira reaction.[2][16]
References
- 1. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. mdpi.com [mdpi.com]
- 14. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. alfa-chemistry.com [alfa-chemistry.com]
A Researcher's Guide to Assessing the Purity of Synthesized 4-Iodo-3-methoxybenzoic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 4-Iodo-3-methoxybenzoic acid, a key building block in the synthesis of various pharmaceutical agents. We present detailed experimental protocols, comparative data, and insights into potential impurities to aid in the development of robust quality control strategies.
The Importance of Purity in Pharmaceutical Intermediates
The quality of pharmaceutical intermediates like this compound directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] Regulatory bodies such as the FDA and EMA have stringent guidelines for the quality, purity, and consistency of these intermediates to ensure the safety of the final drug product.[1] Impurities can arise from starting materials, by-products of side reactions, or degradation of the target compound. Therefore, a multi-faceted analytical approach is essential for comprehensive purity assessment.
Comparative Analysis of Purity Assessment Techniques
A combination of chromatographic and spectroscopic methods is typically employed to determine the purity of synthesized this compound. High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantitative purity analysis, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial structural confirmation and identification of impurities.
Table 1: Comparison of Key Analytical Techniques for Purity Assessment
| Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Quantitative purity (% area), detection of non-volatile impurities. | High resolution, sensitivity, and accuracy for quantification.[3] | Requires a reference standard for absolute quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities with unique signals. | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity compared to HPLC, complex spectra for mixtures. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Molecular weight confirmation, structural elucidation through fragmentation patterns, identification of volatile and semi-volatile impurities. | High sensitivity and specificity. | Isomers may not be distinguishable without chromatography. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity assessment. Below are representative protocols for HPLC, NMR, and MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is generally suitable for the analysis of aromatic carboxylic acids like this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid) is a common choice for separating benzoic acid derivatives.[4] A typical gradient could be:
-
Solvent A: 0.1% Phosphoric Acid in Water
-
Solvent B: Acetonitrile
-
Gradient: Start with a higher proportion of Solvent A, and gradually increase the proportion of Solvent B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a known concentration of the synthesized this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for confirming the structure of the synthesized compound and identifying impurities.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Signals (in CDCl₃, predicted): The spectrum is expected to show signals for the aromatic protons, the methoxy group protons, and the carboxylic acid proton. The chemical shifts and coupling patterns will be characteristic of the 4-iodo-3-methoxy substitution pattern on the benzoic acid ring.
-
Expected ¹³C NMR Signals (in CDCl₃, predicted): The spectrum will show distinct signals for each carbon atom in the molecule, including the carboxyl carbon, the aromatic carbons, and the methoxy carbon.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to identify potential impurities based on their mass-to-charge ratio.
-
Instrumentation: Mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization Technique: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Analysis:
-
Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of this compound (C₈H₇IO₃), which is approximately 278.04 g/mol .
-
Fragmentation Pattern: The fragmentation pattern can provide structural information. For aromatic carboxylic acids, common fragmentations include the loss of -OH (M-17) and -COOH (M-45).[5] For 4-methoxybenzoic acid, a prominent fragmentation is the loss of a hydroxyl radical to form a stable acylium ion.[6] A similar pattern would be expected for the iodo-substituted analog.
-
Potential Impurities and Their Identification
Understanding the synthetic route is key to predicting potential impurities. The synthesis of this compound typically involves the iodination of 3-methoxybenzoic acid. Potential impurities could include:
-
Unreacted Starting Material: 3-methoxybenzoic acid.
-
Isomeric Byproducts: Other iodo-substituted isomers of 3-methoxybenzoic acid.
-
Over-iodinated Products: Di-iodinated species.
-
Impurities from Starting Materials: Any impurities present in the initial 3-methoxybenzoic acid.
These impurities can often be detected and identified by the analytical techniques described above. For example, HPLC can separate these compounds based on their different polarities, while MS can distinguish them by their different molecular weights. NMR can help in the structural elucidation of unknown impurities.
Acceptance Criteria for Purity
In the context of drug development, the acceptance criteria for the purity of a pharmaceutical intermediate are guided by regulatory bodies and are based on a combination of factors including clinical trial data, nonclinical studies, and the manufacturing process capability.[6] For early-stage development, a purity of ≥98% is often considered acceptable, with stricter criteria applied as the compound progresses towards clinical trials.[7]
Visualizing the Purity Assessment Workflow
A logical workflow is essential for a systematic approach to purity assessment.
References
- 1. globalpharmatek.com [globalpharmatek.com]
- 2. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]
- 3. 4-Methoxy-3,5-dihydroxybenzoic acid [webbook.nist.gov]
- 4. mac-mod.com [mac-mod.com]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. scribd.com [scribd.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
A Comparative Spectroscopic Analysis of Iodinated Benzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the three structural isomers of iodinated benzoic acid: 2-iodobenzoic acid, 3-iodobenzoic acid, and 4-iodobenzoic acid. The position of the iodine atom on the benzene ring significantly influences the spectroscopic properties of these compounds, which is crucial for their identification, characterization, and application in various fields, including drug development. This document presents a compilation of experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Data Presentation
The following tables summarize the key spectroscopic data for the three isomers of iodinated benzoic acid.
Table 1: ¹H NMR Spectroscopic Data
| Isomer | Solvent | Chemical Shifts (δ, ppm) and Multiplicities |
| 2-Iodobenzoic Acid | Acetone-d6 | 7.95 (d, 1H), 7.85 (d, 1H), 7.45 (t, 1H), 7.15 (t, 1H) |
| 3-Iodobenzoic Acid | DMSO-d6 | 13.3 (s, 1H, COOH), 8.26 (t, 1H), 8.01 (d, 1H), 7.97 (d, 1H), 7.33 (t, 1H)[1] |
| 4-Iodobenzoic Acid | DMSO-d6 | 7.80 (d, 2H), 7.72 (d, 2H) |
Table 2: ¹³C NMR Spectroscopic Data
| Isomer | Solvent | Chemical Shifts (δ, ppm) |
| 2-Iodobenzoic Acid | CDCl₃/DMSO-d6 | 168.9, 141.5, 134.4, 132.8, 131.2, 128.0, 94.3 |
| 3-Iodobenzoic Acid | Not Specified | 166.2, 142.3, 137.9, 134.1, 130.3, 129.2, 93.8[2] |
| 4-Iodobenzoic Acid | CDCl₃/DMSO | 166.7, 137.8, 131.9, 130.9, 100.9 |
Table 3: Mass Spectrometry Data (Electron Ionization)
| Isomer | Molecular Ion (M⁺) m/z | Top 5 Fragment Ions (m/z) |
| 2-Iodobenzoic Acid | 248 | 248, 231, 65, 50, 76[3] |
| 3-Iodobenzoic Acid | 248 | 248, 65, 50, 76, 121[2] |
| 4-Iodobenzoic Acid | 248 | 248, 231, 65, 76, 50[4] |
Table 4: Infrared (IR) Spectroscopic Data (Major Peaks)
| Isomer | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | C-I Stretch (cm⁻¹) |
| 2-Iodobenzoic Acid | ~2500-3300 (broad) | ~1700 | ~3100 | ~500-600 |
| 3-Iodobenzoic Acid | ~2500-3300 (broad) | ~1700 | ~3100 | ~500-600 |
| 4-Iodobenzoic Acid | ~2500-3300 (broad) | ~1680 | ~3100 | ~500-600 |
Table 5: UV-Visible Spectroscopic Data
| Isomer | Solvent | λmax (nm) |
| 2-Iodobenzoic Acid | Not Specified | ~230, ~280 |
| 3-Iodobenzoic Acid | Not Specified | Appreciable changes in the location of maximal absorption are observed for m-iodo-benzoic acid.[4] |
| 4-Iodobenzoic Acid | Not Specified | ~242 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. Below are detailed methodologies for these key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the iodinated benzoic acid isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl₃, or Acetone-d6) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: The proton NMR spectra are acquired with a 90° pulse angle, a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: The carbon NMR spectra are acquired with proton decoupling, a 30° pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more).
-
Data Processing: The raw data (Free Induction Decay - FID) is processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): 1-2 mg of the solid iodinated benzoic acid isomer is finely ground in an agate mortar.[5] This is then thoroughly mixed with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).[5] The mixture is then compressed in a die under high pressure (8-10 tons) to form a thin, transparent pellet.[6][7]
-
Instrumentation: The FTIR spectrum is recorded using a Fourier-transform infrared spectrophotometer.
-
Acquisition: A background spectrum of a pure KBr pellet is first recorded.[5] The sample pellet is then placed in the sample holder, and the spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹) by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Peak positions are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable volatile solvent for injection into a gas chromatograph (GC-MS).
-
Ionization (Electron Ionization - EI): The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[8][9] This causes the molecules to ionize and fragment.
-
Instrumentation: A mass spectrometer equipped with an electron ionization source and a mass analyzer (e.g., quadrupole, ion trap, or time-of-flight) is used.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Data Processing: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The spectrum is typically plotted as relative intensity versus m/z.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the iodinated benzoic acid isomer is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to obtain an absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Acquisition: A cuvette containing the pure solvent is used as a reference. The sample solution is placed in a matched cuvette, and the absorbance is scanned over a wavelength range of approximately 200-400 nm.
-
Data Processing: The instrument records the absorbance at each wavelength. The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.
Visualizations
Experimental Workflow for Spectroscopic Comparison
Caption: Experimental workflow for the spectroscopic comparison of iodinated benzoic acid isomers.
References
- 1. faculty.fiu.edu [faculty.fiu.edu]
- 2. 3-Iodobenzoic acid | C7H5IO2 | CID 12060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eng.uc.edu [eng.uc.edu]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. shimadzu.com [shimadzu.com]
- 6. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]
- 7. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. Electron ionization - Wikipedia [en.wikipedia.org]
relative reactivity of 4-Iodo-3-methoxybenzoic acid in Suzuki vs. Heck reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of methodology is paramount to achieving efficient and high-yielding synthesis of complex molecules. For drug development professionals and synthetic chemists, understanding the nuances of substrate reactivity in different coupling reactions is critical for rational route design. This guide provides an in-depth comparison of the relative reactivity of 4-iodo-3-methoxybenzoic acid in two of the most powerful C-C bond-forming reactions: the Suzuki-Miyaura coupling and the Heck-Mizoroki reaction.
Executive Summary
This compound, a versatile building block, exhibits excellent reactivity in both Suzuki and Heck reactions, primarily due to the labile carbon-iodine bond. The general reactivity trend for aryl halides in palladium-catalyzed couplings follows the order of bond dissociation energies: C-I < C-Br < C-Cl. This inherent reactivity makes aryl iodides, such as this compound, highly effective coupling partners.
While both reactions are feasible, the Suzuki reaction often provides a more direct route to biaryl compounds, whereas the Heck reaction is the preferred method for the arylation of alkenes. The choice between the two will ultimately depend on the desired final product. This guide presents a summary of representative experimental data and detailed protocols to aid in the selection and optimization of these crucial transformations.
Data Presentation: A Side-by-Side Comparison
The following table summarizes typical experimental conditions and outcomes for the Suzuki and Heck reactions of this compound and its close analogs. This data, compiled from literature sources, provides a quantitative basis for comparing the two reactions.
| Parameter | Suzuki Reaction | Heck Reaction (Representative) |
| Substrate | 3-Iodo-4-methoxybenzoic acid methyl ester | This compound |
| Coupling Partner | Phenylboronic acid | Styrene |
| Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Pd(OAc)₂ (Palladium(II) acetate) |
| Base | Na₂CO₃ (Sodium Carbonate) | Et₃N (Triethylamine) |
| Solvent | Toluene/Ethanol/Water | DMF (N,N-Dimethylformamide) |
| Temperature | 100 °C | 100 °C |
| Reaction Time | 12 hours | 12 hours |
| Yield | ~85%[1] | High yields are generally expected for aryl iodides. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for success in the laboratory. Below are representative procedures for conducting the Suzuki and Heck reactions with this compound.
Suzuki-Miyaura Coupling Protocol
This protocol is adapted from established procedures for the coupling of aryl iodides with arylboronic acids.[1]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and sodium carbonate (2.0 mmol, 2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add the solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio, 10 mL).
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C under an inert atmosphere with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Heck-Mizoroki Reaction Protocol
This protocol is a representative procedure for the Heck coupling of aryl iodides with alkenes, based on general literature methods.
Materials:
-
This compound
-
Alkene (e.g., Styrene or Ethyl acrylate)
-
Pd(OAc)₂ (Palladium(II) acetate)
-
Triethylamine (Et₃N) or another suitable organic base
-
N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 eq) in DMF (5 mL).
-
Add the alkene (1.1-1.5 mmol, 1.1-1.5 eq) and triethylamine (1.5 mmol, 1.5 eq).
-
Add the palladium catalyst, Pd(OAc)₂ (0.02 mmol, 2 mol%).
-
Heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction by TLC or GC-MS. Reaction times can vary from a few hours to 24 hours depending on the specific substrates.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the substituted alkene.
Mechanistic Overview and Reactivity Principles
The underlying mechanisms of the Suzuki and Heck reactions, while both involving a palladium catalytic cycle, differ in their key steps, which influences substrate scope and reaction outcomes.
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Heck-Mizoroki reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Heck-Mizoroki reaction.
The initial and often rate-determining step in both cycles is the oxidative addition of the aryl iodide to the Pd(0) catalyst. The weaker C-I bond in this compound leads to a lower activation energy for this step compared to the corresponding bromide or chloride, making it a highly reactive substrate in both transformations.
Logical Workflow for Reaction Selection
The choice between Suzuki and Heck coupling is dictated by the desired molecular scaffold. The following workflow provides a logical approach for selecting the appropriate reaction.
Caption: Decision workflow for selecting between Suzuki and Heck reactions.
Conclusion
This compound serves as an excellent substrate for both Suzuki-Miyaura and Heck-Mizoroki reactions, offering researchers versatile pathways for the synthesis of complex organic molecules. The high reactivity of the carbon-iodine bond ensures efficient oxidative addition, a key step in both catalytic cycles. The choice between these two powerful methods will be guided by the specific synthetic target, with the Suzuki reaction being ideal for biaryl synthesis and the Heck reaction for the preparation of substituted alkenes. The provided experimental protocols and mechanistic insights serve as a valuable resource for the practical application and optimization of these reactions in a research and development setting.
References
evaluation of different purification methods for iodinated benzoic acids
For researchers, scientists, and drug development professionals, the purity of iodinated benzoic acids is paramount for their successful application as building blocks in organic synthesis, precursors for active pharmaceutical ingredients (APIs), and components in medical imaging contrast agents. The presence of impurities can lead to unwanted side reactions, lower yields, and compromised biological activity. This guide provides an objective comparison of three common purification methods for iodinated benzoic acids: recrystallization, acid-base extraction, and preparative column chromatography. The performance of each method is evaluated based on purity, yield, scalability, and resource requirements, with supporting experimental data and detailed protocols.
Performance Comparison of Purification Methods
The choice of purification method depends on several factors, including the nature and quantity of impurities, the desired final purity, the scale of the purification, and available resources. The following table summarizes the key performance indicators for each technique.
| Parameter | Recrystallization | Acid-Base Extraction | Preparative Column Chromatography |
| Typical Purity Achieved | Good to Excellent (>98%) | Moderate to Good (Effective for removing neutral/basic impurities) | Excellent (>99%) |
| Expected Yield | Moderate to High (Can be >80%) | High (>90%) | Variable (Depends on separation efficiency and fraction collection) |
| Scalability | Easily scalable for larger quantities | Scalable, but can be cumbersome with large volumes | Can be scaled up, but may become expensive and time-consuming |
| Time Consumption | Can be time-consuming due to slow cooling and drying steps | Relatively fast for small to moderate scales | Generally slower due to column packing, elution, and fraction analysis |
| Solvent Consumption | Generally lower | Moderate, dependent on the number of extraction cycles | High, due to the need for a continuous mobile phase |
| Cost-Effectiveness | Generally more cost-effective, especially at a larger scale | Cost-effective for removing specific types of impurities | Can be more expensive due to the cost of the stationary phase and large solvent volumes |
| Applicability | Best for crystalline solids with thermally stable properties | Ideal for separating acidic compounds from neutral or basic impurities | Applicable to a wide range of compounds, including complex mixtures and non-crystalline solids |
Experimental Protocols
Detailed methodologies for each purification technique are provided below. These protocols are based on established procedures and can be adapted for specific iodinated benzoic acid isomers and impurity profiles.
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a given solvent at different temperatures.
Protocol for Recrystallization of m-Iodobenzoic Acid:
-
Dissolution: In a beaker, add 100 g of crude m-iodobenzoic acid to 75 mL of hot water. Partially neutralize the acid with 24 mL of concentrated ammonia, stirring at 80°C until no more solid dissolves. Complete the neutralization by adding small increments of ammonia (2-5 mL) until the acid is completely dissolved.
-
Decolorization: Heat the solution to 90°C and add 1 g of decolorizing charcoal.
-
Hot Filtration: Filter the hot solution through a preheated Büchner funnel under suction to remove the charcoal and any insoluble impurities. Wash the filter cake with 15 mL of boiling water.
-
Crystallization: Allow the combined filtrate and washings to cool slowly to room temperature, then cool further to 5°C in an ice bath to induce crystallization of the ammonium salt.
-
Isolation of Ammonium Salt: Collect the ammonium m-iodobenzoate crystals by vacuum filtration. A recovery of 75-85% can be expected.[1] For higher purity, the ammonium salt can be recrystallized from an equal weight of water at 80°C, followed by cooling to 5°C.[1]
-
Precipitation of the Free Acid: Dissolve the purified ammonium m-iodobenzoate in four times its weight of hot water. Acidify the solution with concentrated hydrochloric acid until it is acidic to Congo red paper.
-
Final Isolation: Cool the mixture to 20°C with ice, and collect the precipitated m-iodobenzoic acid by vacuum filtration. Wash the crystals thoroughly with cold water and dry at 90-110°C. The final product should have a melting point of 187-188°C.[1]
Workflow for the purification of iodinated benzoic acids via recrystallization.
Acid-Base Extraction
This method separates acidic compounds from neutral or basic impurities by converting the acid into its water-soluble salt.
Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude iodinated benzoic acid mixture in a suitable organic solvent, such as diethyl ether, in a separatory funnel.
-
Extraction: Add a basic aqueous solution, such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The iodinated benzoic acid will be deprotonated to its water-soluble carboxylate salt and will move into the aqueous layer. The neutral and basic impurities will remain in the organic layer.
-
Isolation of Aqueous Layer: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh basic solution to ensure complete transfer of the acid.
-
Back-washing (Optional): To remove any residual neutral impurities from the combined aqueous extracts, wash with a small portion of fresh organic solvent.
-
Acidification: Cool the combined aqueous extracts in an ice bath and acidify by adding a strong acid, such as 6 M hydrochloric acid (HCl), dropwise until the solution is acidic (test with pH paper). The iodinated benzoic acid will precipitate out of the solution.
-
Final Isolation: Collect the purified iodinated benzoic acid crystals by vacuum filtration, wash with cold water, and dry.
Workflow for the purification of iodinated benzoic acids via acid-base extraction.
Preparative Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.
Protocol for Preparative Column Chromatography:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude iodinated benzoic acid in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Elute the column with a suitable mobile phase, starting with a less polar solvent system (e.g., hexane/ethyl acetate, 9:1) and gradually increasing the polarity (e.g., to 7:3 hexane/ethyl acetate with 1% acetic acid). The acetic acid is often added to improve the peak shape of carboxylic acids by reducing tailing.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure iodinated benzoic acid.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Workflow for the purification of iodinated benzoic acids via column chromatography.
Conclusion
The selection of an appropriate purification method for iodinated benzoic acids is a critical step in ensuring the quality and reliability of subsequent research and development activities. Recrystallization offers a cost-effective and scalable solution for obtaining highly pure crystalline products, provided the impurities have different solubility profiles. Acid-base extraction is a rapid and efficient technique for removing neutral and basic impurities. Preparative column chromatography provides the highest resolution and is suitable for complex mixtures and non-crystalline materials, albeit at a higher cost and with greater solvent consumption. By carefully considering the specific requirements of the purification task, researchers can select the most suitable method to achieve their desired purity and yield.
References
Stability Under Scrutiny: A Comparative Analysis of 4-Iodo-3-methoxybenzoic Acid and Other Aryl Iodides
For researchers, scientists, and professionals in drug development, the stability of aryl iodides is a critical parameter influencing reaction efficiency, product purity, and the shelf-life of intermediates and final compounds. This guide provides a detailed comparison of the stability of 4-Iodo-3-methoxybenzoic acid with other representative aryl iodides, supported by experimental data and detailed protocols.
Aryl iodides are prized for their high reactivity in a multitude of cross-coupling reactions, a property stemming from the relatively weak carbon-iodine (C-I) bond. However, this reactivity also renders them more susceptible to degradation under various conditions, including exposure to heat, light, and certain chemical environments. Understanding the subtle interplay of electronic and steric factors on the stability of substituted aryl iodides is paramount for optimizing synthetic routes and ensuring the integrity of valuable compounds.
Comparative Stability Data
The stability of aryl iodides is influenced by a combination of electronic and steric effects imparted by the substituents on the aromatic ring. Electron-donating groups can increase the electron density of the aromatic ring, potentially making the C-I bond more susceptible to certain degradation pathways, while electron-withdrawing groups can have the opposite effect in some contexts. Steric hindrance, particularly from ortho-substituents, can also play a significant role in reaction kinetics and stability.
| Compound | Structure | Melting Point (°C) | Decomposition Temperature (°C) | Key Stability Features |
| This compound | Not widely reported | > 238[1] | The presence of both an electron-donating methoxy group and an electron-withdrawing carboxylic acid group creates a complex electronic environment. The methoxy group may increase sensitivity to oxidation, while the carboxylic acid could influence intermolecular interactions and crystal packing, affecting thermal stability. | |
| Iodobenzene | -31 | Not specified | The simplest aryl iodide, serving as a baseline for comparison. It is known to be sensitive to light and heat, often turning yellow or brown due to the formation of elemental iodine. | |
| 4-Iodobenzoic acid | 270-273[2][3][4] | High | The electron-withdrawing carboxylic acid group can help to stabilize the C-I bond to some extent, contributing to a high melting and decomposition point. | |
| 2-Iodobenzoic acid | 162 | Not specified | The ortho-position of the iodine and carboxylic acid groups can lead to intramolecular interactions that may influence its stability and reactivity differently from its para-isomer. | |
| 3-Iodo-4-methoxybenzoic acid | 239 - 243[1] | > 238[1] | Isomeric to the primary compound of interest, the different substitution pattern will alter the electronic distribution and steric environment, impacting stability. | |
| 4-Iodoanisole | 51-54 | Not specified | The electron-donating methoxy group can make the aromatic ring more susceptible to electrophilic attack and potentially lower the C-I bond dissociation energy, increasing light sensitivity. | |
| 4-Iodonitrobenzene | 171-174 | Not specified | The strongly electron-withdrawing nitro group significantly alters the electronic properties of the ring, which can influence the stability of the C-I bond, often making it more susceptible to nucleophilic attack but potentially more stable towards other degradation pathways. |
Experimental Protocols
To provide a framework for the comparative assessment of aryl iodide stability, the following detailed experimental protocols for thermal and photolytic degradation studies are presented. These are based on established methodologies in pharmaceutical stability testing.
Protocol for Thermal Stability Assessment using Thermogravimetric Analysis (TGA)
Objective: To determine the onset and rate of thermal decomposition of an aryl iodide.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the aryl iodide sample into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Apparatus: A calibrated thermogravimetric analyzer.
-
Atmosphere: Nitrogen or air, at a flow rate of 20-50 mL/min.
-
Heating Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
Determine the onset temperature of decomposition, often defined as the temperature at which 5% weight loss occurs (Td5%).
-
The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.
-
Protocol for Forced Photodegradation Study
Objective: To assess the susceptibility of an aryl iodide to degradation upon exposure to light.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the aryl iodide in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.
-
Prepare a control sample by wrapping a separate vial of the solution in aluminum foil to protect it from light.
-
-
Exposure Conditions:
-
Place the unwrapped sample vial in a photostability chamber equipped with a light source that provides both UV and visible light, as specified by ICH Q1B guidelines. A common setup includes a combination of a cool white fluorescent lamp and a near-UV lamp.
-
The total illumination should be not less than 1.2 million lux hours and the integrated near-UV energy should be not less than 200 watt-hours per square meter.[5]
-
Maintain the temperature within the chamber at a controlled level (e.g., 25 °C).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw aliquots from both the exposed and control samples.
-
Analyze the samples using a stability-indicating HPLC-UV method (see protocol below) to quantify the remaining parent compound and any degradation products.
-
-
Data Analysis:
-
Calculate the percentage degradation of the aryl iodide at each time point relative to the control sample.
-
If possible, calculate the photodegradation quantum yield to provide a quantitative measure of photosensitivity.
-
Protocol for Stability-Indicating HPLC-UV Method
Objective: To develop a chromatographic method capable of separating the parent aryl iodide from its potential degradation products.
Methodology:
-
Chromatographic System:
-
HPLC System: A gradient HPLC system with a UV-Vis or photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A typical starting gradient could be:
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: Hold at 5% B
-
-
-
Detection:
-
Monitor the elution profile at a wavelength where the aryl iodide and potential degradation products have significant absorbance (e.g., 254 nm, or a wavelength determined from the UV spectrum of the parent compound). A PDA detector is highly recommended to assess peak purity.
-
-
Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is "stability-indicating."
-
Factors Influencing Aryl Iodide Stability: A Deeper Dive
The stability of an aryl iodide is a multifaceted property governed by the interplay of several structural and environmental factors. A thorough understanding of these factors is crucial for predicting and controlling the degradation of these valuable compounds.
References
- 1. 4-Iodo-3-(methoxycarbonyl)benzoic acid | C9H7IO4 | CID 118989633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. PubChemLite - this compound (C8H7IO3) [pubchemlite.lcsb.uni.lu]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-Iodo-3-methoxybenzoic Acid
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 4-Iodo-3-methoxybenzoic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide must be used in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols and in compliance with local, regional, and national regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is mandatory to wear appropriate Personal Protective Equipment (PPE). This compound is known to cause skin, eye, and respiratory irritation.[1]
-
Eye/Face Protection: Wear chemical safety goggles or glasses conforming to NIOSH (US) or EN 166 (EU) standards.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[2]
-
Body Protection: A laboratory coat must be worn. For larger quantities or in case of a spill, a chemical-resistant suit is recommended.
-
Respiratory Protection: All handling should occur in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[2] Avoid any actions that could generate dust.[2]
In case of accidental contact, immediately wash skin with soap and water or rinse eyes cautiously with water for several minutes.[2]
Chemical and Physical Properties
A clear understanding of the substance's properties is fundamental to its safe management.
| Property | Value |
| Physical State | Solid, Powder |
| CAS Number | 282087-44-9 |
| Molecular Formula | C₈H₇IO₃ |
| Molecular Weight | 278.04 g/mol |
| Melting Point | 239 - 243 °C |
| GHS Hazard Statements | H315 (Causes skin irritation) |
| H319 (Causes serious eye irritation) | |
| H335 (May cause respiratory irritation) | |
| Precautionary Statement | P501 (Dispose of contents/container to an |
| approved waste disposal plant) |
Data sourced from PubChem[1] and various Safety Data Sheets.
Disposal Protocol: A Step-by-Step Guide
The required method for disposing of this compound is through a licensed and qualified professional waste disposal service.[2] Under no circumstances should this chemical be discharged into drains, sewers, or the environment.[2] The primary industrial disposal method is controlled incineration, where the material is mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.
The following protocol outlines the necessary steps for collecting, storing, and preparing the chemical waste for professional disposal.
Experimental Protocol: Waste Segregation and Collection
Objective: To safely collect and segregate this compound waste for disposal.
Materials:
-
Appropriate PPE (as specified above)
-
Dedicated, chemically compatible hazardous waste container with a secure lid
-
Hazardous waste labels
-
Inert absorbent material (e.g., vermiculite or sand) for spill cleanup
-
Tools for cleanup (e.g., scoop, brush) that minimize dust generation
Methodology:
-
Waste Identification: Identify all waste containing this compound. This includes surplus or non-recyclable pure chemical, contaminated labware (e.g., weigh boats, gloves), and cleanup materials from spills.
-
Segregation: Do not mix this waste with other waste streams, particularly incompatible materials like strong oxidizing agents, unless explicitly approved by your institution's EHS department. Halogenated organic waste should be kept separate from non-halogenated streams.
-
Containerization:
-
Carefully transfer solid waste into a dedicated, clearly labeled hazardous waste container. The original product container, if in good condition, is an excellent choice.
-
For spill cleanup, gently sweep up the solid material, place it in the waste container, and ensure all contaminated cleanup materials are also included. Avoid creating dust during this process.[2]
-
Ensure the exterior of the container is clean and free from contamination.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "this compound". List all other components of the waste, including any contaminated debris.
-
Indicate the accumulation start date and other information as required by your institution.
-
-
Secure Storage:
-
Tightly seal the waste container lid.
-
Store the container in a designated, secure waste accumulation area that is cool, dry, and well-ventilated.
-
The storage area must have secondary containment to prevent environmental release in the event of a leak.
-
-
Arrange for Disposal: Contact your institution's EHS department or a contracted professional waste disposal service to schedule a pickup. Provide them with a complete and accurate description of the waste. Chemical waste generators are responsible for ensuring the waste is properly classified.[3]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 4-Iodo-3-methoxybenzoic Acid
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 4-Iodo-3-methoxybenzoic acid. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on GHS classifications, this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment
| PPE Category | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for operations with a significant risk of splashing.[2][3] | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[2][3] |
| Hand Protection | Chemical-resistant gloves.[2][3] | Nitrile or butyl rubber gloves are suitable.[4] Gloves must be inspected for integrity before each use and disposed of properly after handling the compound.[2] |
| Body Protection | Laboratory coat or a chemical-resistant suit.[2][3] | A fully buttoned lab coat is the minimum requirement. For larger quantities or when there is a risk of significant exposure, a chemical-resistant suit is recommended.[2] |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[3][5] | For nuisance exposures involving dust, a P95 (US) or P1 (EU) particle respirator is recommended. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator should be used.[3] All handling of the solid compound should ideally occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[3][6][7] |
Quantitative Data for this compound
| Property | Value |
| Physical State | Solid |
| Appearance | White to beige powder |
| Melting Point | 239 - 243 °C |
| Boiling Point | 359.9 ± 32.0 °C (Predicted) |
| Water Solubility | No data available |
Operational and Disposal Plans
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the safe handling of this compound.
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
Procedural Steps for Handling:
-
Preparation and Engineering Controls:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.[3]
-
Ensure the chemical fume hood is functioning correctly before beginning any work.
-
Make sure that eyewash stations and safety showers are readily accessible.[3]
-
Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and the appropriate waste containers before handling the chemical.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above.
-
Ensure gloves are the correct size and are free of any defects.[2]
-
-
Handling:
-
Post-Handling Procedures:
-
Decontamination: Clean any contaminated surfaces and equipment thoroughly.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][7] Do not eat, drink, or smoke in laboratory areas.[3]
-
Disposal Plan: Managing Halogenated Waste
The proper disposal of this compound is critical to prevent environmental contamination. As a halogenated organic compound, it must be treated as hazardous waste.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled "Halogenated Organic Waste" container.[4]
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a designated "Halogenated Liquid Waste" container.
-
Under no circumstances should this chemical or its waste be disposed of down the drain.[4][6]
-
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Disposal Procedure:
-
Collection: Collect all waste, including rinsates from cleaning glassware, in the designated halogenated waste container.
-
Storage: Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area, away from incompatible materials.[6]
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed professional waste disposal service.[2] The recommended disposal method for halogenated organic compounds is high-temperature incineration.[4]
-
First-Aid Measures
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][6]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2][6]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][6]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2][6] In all cases of exposure, it is important to show the safety data sheet to the attending medical professional.[2][6]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











